5-Bromo-3-fluoro-2-iodophenol
Description
BenchChem offers high-quality 5-Bromo-3-fluoro-2-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluoro-2-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXAOMZMWNGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Solubility Profiling of Polyhalogenated Phenols in Organic Solvents
Executive Summary
Polyhalogenated phenols (PHPs), such as 2,4,6-trichlorophenol (TCP) and pentachlorophenol (PCP), represent a class of lipophilic, weak acids widely used in agrochemicals, wood preservation, and pharmaceutical intermediates. Their solubility behavior is governed by a complex interplay between the hydrophobic polyhalogenated aromatic ring and the hydrophilic hydroxyl group. This guide provides a technical analysis of PHP solubility, detailing the thermodynamic driving forces, specific solvent interactions (including halogen bonding), and validated experimental protocols for solubility determination.
Theoretical Framework
Solute-Solvent Interactions
The solubility of PHPs is not merely a function of "like dissolves like" but involves specific directional forces:
-
Hydrogen Bonding (HB): The phenolic hydroxyl group acts as a hydrogen bond donor. Solvents with high proton affinity (e.g., alcohols, ketones, ethers) stabilize PHPs through H-bond acceptance. However, ortho-substitution (e.g., Cl at positions 2 and 6) can create intramolecular H-bonds, reducing the ability of the solute to interact with the solvent.
-
Halogen Bonding (XB): Often overlooked, halogen atoms on the phenol ring can act as Lewis acids (sigma-holes) interacting with Lewis bases (solvent lone pairs). This "halogen bond" contributes significantly to solubility in electron-rich solvents.
-
Non-Specific Interactions: The highly lipophilic halogenated ring drives solubility in non-polar solvents (benzene, toluene) via van der Waals and
- stacking interactions.
Thermodynamic Modeling
The solubility (
Where
Experimental Protocol: Saturation Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of 2,4,6-trichlorophenol in various organic solvents.
Materials & Reagents
-
Analyte: 2,4,6-Trichlorophenol (>98% purity).
-
Solvents: Methanol, Ethanol, Acetone, Toluene (HPLC Grade).
-
Equipment: Orbital shaker with temperature control, 0.45
m PTFE syringe filters, HPLC-UV system.
Workflow Diagram
The following diagram outlines the critical path for solubility determination, ensuring self-validation through equilibrium verification.
Figure 1: Standard Operating Procedure (SOP) workflow for equilibrium solubility determination. The feedback loop at "Equilibrium Check" ensures data integrity.
Step-by-Step Methodology
-
Preparation: Add excess solid PHP to 10 mL of solvent in a glass vial. Ensure visible solid remains at the bottom.
-
Equilibration: Seal vials and place in a temperature-controlled orbital shaker (e.g., 298.15 K) at 150 rpm. Shake for at least 24 hours.
-
Sampling: Stop shaking and allow solids to settle for 2 hours.
-
Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45
m PTFE filter to remove suspended micro-crystals. Critical: Filter temperature must match solution temperature to prevent precipitation. -
Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (pH 3.0) 70:30 v/v.
-
Detection: UV at 280 nm (phenol
transition).
-
Data Analysis & Results
Physicochemical Properties
Understanding the baseline properties is essential for interpreting solubility data.
| Property | 2,4,6-Trichlorophenol (TCP) | Pentachlorophenol (PCP) | Relevance |
| Molecular Weight | 197.45 g/mol | 266.34 g/mol | Diffusion & Molar Volume |
| pKa | 6.0 - 6.23 | 4.70 | Acidity (Ionization at neutral pH) |
| Log Kow | 3.69 | 5.12 | Lipophilicity indicator |
| Physical State | Solid (MP: 69°C) | Solid (MP: 174-190°C) | Lattice energy barrier |
Solubility Profile
The following data summarizes solubility trends at 25°C (298.15 K). Note the dramatic difference between aqueous and organic solubility.
| Solvent Type | Solvent | TCP Solubility (Approx.) | PCP Solubility (Approx.)[1][2][3][4] | Mechanism |
| Aqueous | Water (pH 5) | ~0.4 - 0.8 g/L | ~0.014 g/L | Hydrophobic effect dominates; low solubility. |
| Polar Protic | Methanol | High (> 500 g/L) | High (> 200 g/L) | Strong H-bond acceptance from solvent. |
| Polar Protic | Ethanol | High | Very Soluble | Strong H-bond acceptance. |
| Polar Aprotic | Acetone | Very High | ~215 g/L | Dipole-dipole & H-bond acceptance. |
| Non-Polar | Benzene | Soluble | Soluble | |
| Non-Polar | Toluene | Soluble | Soluble |
Mechanistic Visualization
The solubility of PHPs is driven by a competition between the crystal lattice energy and solvation enthalpy.
Figure 2: Mechanistic breakdown of solvation. Solubility occurs when the sum of solvation interactions (H-bonding, Halogen bonding, VdW) overcomes the crystal lattice energy.
Applications & Implications
-
Extraction Strategies: For environmental analysis, liquid-liquid extraction (LLE) using non-polar solvents (hexane, DCM) is effective due to high Log Kow. However, pH adjustment is critical; acidification (pH < pKa) suppresses ionization, driving the phenol into the organic phase.
-
Recrystallization: The steep temperature-solubility dependence in alcohols makes them ideal candidates for purification via cooling crystallization.
-
Formulation: In drug delivery or agrochemical formulation, co-solvents (e.g., ethanol/water mixtures) can be modeled using the log-linear solubilization model to achieve precise concentration targets.
References
-
National Toxicology Program (NTP). (1992).[1][3] Chemical Repository Database: 2,4,6-Trichlorophenol.[3] National Institutes of Health.[1][3][5] Link
-
Hazardous Substances Data Bank (HSDB). (2009).[1] Pentachlorophenol: Physical and Chemical Properties.[1][2][3][6][7][8][9][10] National Library of Medicine. Link
-
Metcalfe, A. et al. (2022). Halogen bonding in dihalogenated phenols: Applications to crystal engineering. IUCrJ. Link
-
Enyoh, C. E., & Isiuku, B. O. (2020). 2,4,6-Trichlorophenol (TCP) removal from aqueous solution using Canna indica L.: kinetic, isotherm and Thermodynamic studies. Chemistry and Ecology.[7] Link
-
Public Services and Procurement Canada. (2025). Fact sheet: 2,4,6-trichlorophenol.[3][7][9][10][11][12][13] Government of Canada. Link
Sources
- 1. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentachlorophenol (HSG 19, 1989) [inchem.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. 87-86-5 CAS MSDS (Pentachlorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2,4,6-Trichlorophenol CAS#: 88-06-2 [m.chemicalbook.com]
- 10. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
Strategic Sourcing & Technical Qualification: 5-Bromo-3-fluoro-2-iodophenol
The following technical guide details the strategic sourcing, quality qualification, and handling of 5-Bromo-3-fluoro-2-iodophenol (CAS: 1805500-75-7).
Executive Summary & Chemical Context
5-Bromo-3-fluoro-2-iodophenol is a high-value, tri-halogenated aromatic building block. Its strategic importance lies in the orthogonal reactivity of its three halogen substituents. In medicinal chemistry campaigns—particularly for kinase inhibitors or protein degraders (PROTACs)—this scaffold allows for sequential, regioselective functionalization:
-
Iodine (C2): Most reactive; amenable to low-temperature halogen-lithium exchange or mild Sonogashira/Suzuki couplings.
-
Bromine (C5): Intermediate reactivity; suitable for standard Pd-catalyzed cross-couplings after the iodine is derivatized.
-
Fluorine (C3): Generally inert under coupling conditions; serves as a bioisostere to modulate pKa, metabolic stability, or ligand binding affinity.
The Sourcing Challenge: Commercial availability is often limited to "make-to-order" status due to the difficulty of controlling regioselectivity during iodination. Direct iodination of the precursor (3-fluoro-5-bromophenol) often yields the 6-iodo isomer (impurity) rather than the desired 2-iodo isomer (target) due to steric crowding between the hydroxyl and fluorine groups.
Immediate Action: Do not rely solely on the Certificate of Analysis (CoA). You must verify the regiochemistry using the NMR protocol defined in Section 3.
Vendor Ecosystem & Selection Matrix
The market for this compound is divided into Catalog Stockholders (Tier 1) and Custom Synthesis CROs (Tier 2).
Tier 1: Validated Catalog Suppliers
These vendors typically hold small inventory (grams) or have validated routes.
| Vendor | Region | Reliability Rating | Primary Utility |
| Fluorochem | UK/EU | High | Primary Source. Known for high-quality fluorinated aromatics. |
| Apollo Scientific | UK/EU | High | Excellent for small-scale (1g–10g) initial screens. |
| BLD Pharm | China/Global | Med-High | Good balance of cost vs. speed; check CoA carefully. |
| Combi-Blocks | USA | High | Preferred for US-based rapid delivery if in stock. |
Tier 2: Custom Synthesis Partners
Use these for >100g scale-up or if Tier 1 stock is depleted.
-
WuXi AppTec (LabNetwork): Best for multi-kilo GMP scale-up.
-
Enamine: Excellent for analog expansion if you need variations of this scaffold.
-
PharmBlock: Specialized in difficult halogenated building blocks.
Visualization: Sourcing Decision Logic
The following workflow illustrates the decision process for selecting a supplier based on project phase and risk tolerance.
Figure 1: Decision tree for sourcing high-purity halogenated phenols, prioritizing stock verification and internal QC gating.
Technical Qualification: The "Self-Validating" Protocol
The primary risk with CAS 1805500-75-7 is regioisomer contamination . The precursor, 3-bromo-5-fluorophenol, has two ortho positions available for iodination:
-
Position 2 (Target): Crowded (between OH and F).
-
Position 6 (Impurity): Less crowded (between OH and H).
Commercial batches may contain 5-15% of the 6-iodo isomer if not rigorously purified. Standard HPLC often fails to separate these isomers effectively due to their similar polarity. 1H and 19F NMR are the only reliable validation methods.
Regioisomer Differentiation Protocol
1. 1H NMR Analysis (Proton)
-
Solvent: DMSO-d6 or CDCl3.
-
Logic: Analyze the coupling patterns of the aromatic protons.
| Feature | Target: 2-Iodo Isomer | Impurity: 6-Iodo Isomer |
| Structure | I at C2, F at C3, Br at C5 | I at C6, F at C3, Br at C5 |
| Proton H4 | Between F and Br.[1][2][3][4] Doublet (Couples to F). | Between F and Br.[2][3][5][6][7] Doublet (Couples to F). |
| Proton H6 | Between Br and OH. Doublet (Couples to H4, Para-F). | N/A (Substituted by Iodine).[1][3] |
| Proton H2 | N/A (Substituted by Iodine). | Between OH and F. Doublet (Couples to F). |
| Key Diagnostic | H6 appears as a doublet (J ~2Hz) or broad singlet. | H2 appears as a doublet with large J(H-F) ~9-11Hz. |
2. 19F NMR Analysis (Fluorine) - The Gold Standard
This method is definitive because the Fluorine-Proton coupling constants (
-
Ortho Coupling (
): ~7–10 Hz. -
Para Coupling (
): ~0–2 Hz (often unresolved).
The Test: Run a non-decoupled
-
Target (2-Iodo): The Fluorine at C3 has ONE ortho proton (H4).
-
Result:Doublet (split by H4).
-
-
Impurity (6-Iodo): The Fluorine at C3 has TWO ortho protons (H2 and H4).
-
Result:Triplet (or dd, split by H2 and H4).
-
Visualization: Regioselectivity & QC Logic
Figure 2: Mechanistic pathway showing the origin of the 6-iodo impurity and the NMR diagnostic logic.
Handling & Stability
-
Light Sensitivity: Aryl iodides are prone to photodeiodination. Store in amber vials wrapped in foil.
-
Oxidation: Phenols can oxidize to quinones.[3] Store under Argon/Nitrogen at 2–8°C.
-
Safety: This compound is a poly-halogenated phenol. It is likely corrosive and a skin sensitizer . Handle in a fume hood with nitrile gloves.
References
- Chemical Identity & Properties
-
Synthesis & Regioselectivity Context
- Analytical Methods (NMR)
- Supplier Database
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]
- 4. player.uacdn.net [player.uacdn.net]
- 5. 5-Bromo-3-fluoro-2-iodophenol | CymitQuimica [cymitquimica.com]
- 6. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 7. magritek.com [magritek.com]
- 8. nbinno.com [nbinno.com]
difference between 5-Bromo-3-fluoro-2-iodophenol and 5-Bromo-2-iodophenol
The following guide provides an in-depth technical analysis comparing 5-Bromo-2-iodophenol and its fluorinated analogue, 5-Bromo-3-fluoro-2-iodophenol .
Executive Summary
In medicinal chemistry, the strategic introduction of halogen atoms modulates lipophilicity, metabolic stability, and ligand-target binding kinetics. 5-Bromo-2-iodophenol is a classic "dual-handle" building block, allowing for sequential, site-selective cross-coupling reactions (C–I then C–Br).
The emerging analogue, 5-Bromo-3-fluoro-2-iodophenol , introduces a fluorine atom at the ortho position relative to the iodine. This single modification drastically alters the electronic landscape of the arene, enhancing the acidity of the phenol, accelerating oxidative addition at the C–I bond, and blocking a key metabolic soft spot. This guide details the physicochemical divergences, synthetic pathways, and reactivity profiles of these two scaffolds.
Structural & Electronic Analysis
The core difference lies in the substitution at the C3 position. In the non-fluorinated scaffold, C3 is a methine (C–H). In the fluorinated analogue, C3 is a C–F bond. This proximity to both the hydroxyl (C1) and the iodine (C2) creates significant electronic perturbations.
Physicochemical Comparison
| Property | 5-Bromo-2-iodophenol | 5-Bromo-3-fluoro-2-iodophenol | Impact of 3-Fluoro Substituent |
| Molecular Weight | 298.90 g/mol | 316.89 g/mol | Slight increase; negligible effect on ligand efficiency. |
| pKa (Phenol) | ~8.5 - 9.0 | ~7.8 - 8.2 | Increased Acidity. The inductive effect (-I) of F stabilizes the phenoxide anion. |
| C–I Bond Lability | High | Very High | Ortho-F accelerates oxidative addition via electronic activation (EWG). |
| Lipophilicity (LogP) | ~3.1 | ~3.3 | Slight increase; F is more lipophilic than H. |
| H-Bonding | Intramolecular OH···I | Competing OH···F | F may disrupt OH···I interaction; F acts as a weak H-bond acceptor. |
Structural Visualization
The following diagram illustrates the numbering and electronic vectors.
Figure 1: Structural comparison highlighting the 3-Fluoro substitution and its electronic consequences.
Synthetic Accessibility & Protocols
While 5-Bromo-2-iodophenol is widely available, the 3-fluoro analogue often requires de novo synthesis. The presence of the fluorine atom at C3 dictates the regioselectivity of iodination.
A. Synthesis of 5-Bromo-2-iodophenol
The standard industrial route utilizes a Sandmeyer-type approach or direct iodination of 3-bromophenol, though regioselectivity can be poor with the latter.
-
Precursor: 2-Amino-5-bromophenol.[1]
-
Reagents: NaNO₂, H₂SO₄, KI.
-
Mechanism: Diazotization of the amine followed by displacement with iodide.
B. Synthesis of 5-Bromo-3-fluoro-2-iodophenol
Direct electrophilic iodination of 3-fluoro-5-bromophenol is the most efficient route. The C2 position is electronically activated by the ortho-hydroxyl and ortho-fluorine groups, making it the preferred site for electrophilic attack over the sterically similar C6 position.
Protocol: Regioselective Iodination
Objective: Synthesize 5-bromo-3-fluoro-2-iodophenol from 3-bromo-5-fluorophenol.
-
Reagents:
-
Substrate: 3-Bromo-5-fluorophenol (1.0 equiv)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (10 mol%) or TFA (catalytic)
-
Solvent: Acetonitrile (MeCN) or DCM.
-
-
Procedure:
-
Step 1: Dissolve 3-bromo-5-fluorophenol in MeCN (0.5 M) at 0 °C.
-
Step 2: Add pTsOH (catalytic).
-
Step 3: Add NIS portion-wise over 30 minutes. The solution will darken.
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LCMS (Target Mass: M-H = 315/317).
-
Step 5 (Quench): Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine species.
-
Step 6 (Workup): Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid iodine loss.
-
Why this works: The C2 position is the "sweet spot" of electron density. The OH group is a strong ortho-director. The F atom is a weak ortho-director. The C2 carbon is ortho to both, creating a synergistic activation that directs the electrophile (I⁺) specifically to this position.
Reactivity Profile: The "Ortho-Fluorine" Effect
The most critical distinction for researchers is the reactivity of the C–I bond. The 3-Fluoro substituent significantly accelerates Palladium-catalyzed cross-coupling reactions.
Mechanistic Driver: Electronic Activation
In the oxidative addition step of a Suzuki or Sonogashira coupling, the Pd(0) species inserts into the C–I bond.
-
5-Bromo-2-iodophenol: The C–I bond is activated by the electron-withdrawing Br (para) and OH (ortho-inductive/resonance).
-
5-Bromo-3-fluoro-2-iodophenol: The additional F atom (ortho to Iodine) exerts a strong inductive withdrawing effect (-I). This lowers the LUMO energy of the C–I bond, making it more susceptible to attack by the nucleophilic Pd(0). Furthermore, ortho-fluorine atoms can stabilize Pd(II) intermediates via weak Pd···F interactions, lowering the transition state energy for oxidative addition.[2]
Site-Selective Coupling Strategy
Both compounds allow for sequential functionalization. The C–I bond reacts first, followed by the C–Br bond.
Figure 2: Sequential cross-coupling workflow. The 3-F substituent ensures rapid and clean conversion of the iodine handle at lower temperatures compared to the non-fluorinated analog.
Medicinal Chemistry Applications
Metabolic Stability (Metabolic Blocking)
-
5-Bromo-2-iodophenol: The C3 position is a C–H bond. In vivo, phenols are prone to oxidation to catechols (1,2-dihydroxybenzenes) or quinones, often leading to toxicity. The C3 position is a potential site for P450-mediated hydroxylation.
-
5-Bromo-3-fluoro-2-iodophenol: The C3–F bond is metabolically inert. It effectively "blocks" this position from metabolic attack, preventing the formation of potentially toxic metabolites and extending the half-life of the drug candidate.
Bioisosterism & Binding
The 3-F group can act as a hydrogen bond acceptor (unlike H). If the target protein has a donor residue (e.g., Serine, Threonine) in the vicinity of the C3 position, the fluorinated scaffold may show significantly improved potency (Kd) due to this additional interaction.
References
-
Synthesis of Halogenated Phenols
- Title: Regioselective Iodination of Phenols and Anilines Using N-Iodosuccinimide.
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Ortho-Fluorine Effect in Catalysis
- Title: The Ortho-Fluorine Effect in Palladium-C
- Source:Accounts of Chemical Research
-
URL:[Link]
-
Metabolic Stability of Fluorinated Drugs
- Commercial Availability & Properties: Source: Sigma-Aldrich / Merck (Product No. 1805500-75-7)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ossila.com [ossila.com]
- 5. Regioselective Oxidative Arylation of Fluorophenols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Protection of the Hydroxyl Group in 5-Bromo-3-fluoro-2-iodophenol
<
Abstract
This technical guide provides a detailed analysis and robust protocols for the protection of the hydroxyl group on 5-Bromo-3-fluoro-2-iodophenol. This substrate presents unique challenges due to severe steric hindrance from the ortho-iodine substituent and electronic deactivation by three halogen atoms. We will explore the strategic considerations for selecting an appropriate protecting group and provide step-by-step, field-proven protocols for the application of two highly effective groups: the tert-Butyldimethylsilyl (TBS) ether and the Methoxymethyl (MOM) ether. This note is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable methodology for manipulating this complex building block.
Introduction: The Challenge of a Crowded Phenol
5-Bromo-3-fluoro-2-iodophenol is a valuable synthetic intermediate, offering multiple, distinct reactive sites for cross-coupling and derivatization. However, the very features that make it attractive also complicate its synthesis. The phenolic hydroxyl group, while a key handle for modification, is sterically encumbered by the large iodine atom at the ortho-position. Furthermore, the electron-withdrawing nature of the three halogens (I, Br, F) decreases the nucleophilicity of the phenoxide, making reactions at this position kinetically challenging.
A successful protecting group strategy for this molecule must therefore satisfy several criteria:
-
High Yield: The protection reaction must be efficient to maximize the throughput of the synthetic sequence.
-
Steric Tolerance: The chosen reagent must be able to access the hindered hydroxyl group.
-
Robust Stability: The protecting group must remain intact during subsequent synthetic transformations, which may involve organometallic reagents, strong bases, or mild acids.[1]
-
Orthogonal Removal: The deprotection conditions must be specific and mild enough to avoid cleavage of other sensitive bonds or functional groups in the molecule.[2][3][4]
This guide will focus on ether-based protecting groups, which are generally more robust than ester-based alternatives and offer a wide range of stability profiles and deprotection methods.[5]
Strategic Selection of a Protecting Group
Choosing the right protecting group is paramount and depends entirely on the planned downstream synthetic route. A failure to anticipate future reaction conditions can lead to premature deprotection or unwanted side reactions.
Decision-Making Workflow
The following decision tree illustrates a logical approach to selecting a suitable protecting group for 5-Bromo-3-fluoro-2-iodophenol based on the intended subsequent reactions.
Caption: Strategic workflow for selecting a hydroxyl protecting group.
Comparative Analysis of Recommended Protecting Groups
The tert-Butyldimethylsilyl (TBS) and Methoxymethyl (MOM) ethers are recommended as excellent starting points due to their differing, and often complementary (orthogonal), stability profiles.
| Feature | tert-Butyldimethylsilyl (TBS) Ether | Methoxymethyl (MOM) Ether |
| Protection Reagents | TBS-Cl, Imidazole, DMF | MOM-Cl or CH₂(OMe)₂, Base (e.g., DIEA) |
| Key Stability | Stable to strong bases, organometallics (RLi, RMgX), and many oxidizing/reducing agents.[1] | Stable to strong bases, organometallics, and a wide range of nucleophiles and reducing agents.[6][7] |
| Key Lability | Cleaved by fluoride sources (e.g., TBAF) or acidic conditions.[1][8] | Cleaved by acidic conditions (e.g., HCl, TFA).[2][5] |
| Steric Hindrance | The bulky t-butyl group can slow down both protection and deprotection, but offers enhanced stability. | Less sterically demanding than TBS, potentially allowing for faster reaction kinetics. |
| Orthogonality | Orthogonal to acid-labile groups if fluoride-based deprotection is used. | Orthogonal to fluoride-labile groups (like silyl ethers). |
Experimental Protocols
These protocols are designed to be self-validating. Adherence to the described stoichiometry, conditions, and workup procedures should provide a high likelihood of success.
Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-iodo-1-(tert-butyldimethylsilyloxy)benzene (TBS Protection)
This protocol leverages the classic Corey conditions, which are highly reliable for silylating alcohols and phenols.[1] The use of imidazole as a base and catalyst is crucial for activating the silyl chloride and trapping the HCl byproduct.[9]
Caption: TBS protection of 5-Bromo-3-fluoro-2-iodophenol.
A. Materials
-
5-Bromo-3-fluoro-2-iodophenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
B. Step-by-Step Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-fluoro-2-iodophenol (1.0 eq) and imidazole (2.5 eq).
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.5 M).
-
Add TBS-Cl (1.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5). The product will have a higher Rf than the starting phenol.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a low percentage of ethyl acetate in hexanes) to yield the pure TBS-protected phenol.
C. Trustworthiness & Validation
-
Expected Yield: 85-95%.
-
Appearance: A colorless oil or a white to off-white solid.
-
Troubleshooting: If the reaction stalls, gentle heating (40 °C) can be applied. If starting material persists, an additional 0.2 eq of TBS-Cl and imidazole can be added. The primary impurity is often unreacted starting material, which is easily separated by chromatography.
Protocol 2: Synthesis of 1-Bromo-5-fluoro-2-iodo-3-(methoxymethoxy)benzene (MOM Protection)
MOM ethers are excellent acid-labile protecting groups.[5] This protocol uses MOM-Cl, which, while effective, is a suspected carcinogen and must be handled with extreme care in a chemical fume hood. A non-carcinogenic alternative involves using dimethoxymethane with an acid catalyst, though this may not be suitable for acid-sensitive substrates.[10]
Caption: MOM protection of 5-Bromo-3-fluoro-2-iodophenol.
A. Materials
-
5-Bromo-3-fluoro-2-iodophenol (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA, 1.5 eq)
-
Chloromethyl methyl ether (MOM-Cl, 1.2 eq, Caution: Carcinogen )
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
B. Step-by-Step Procedure
-
In a flame-dried flask under an inert atmosphere, dissolve 5-Bromo-3-fluoro-2-iodophenol (1.0 eq) in anhydrous DCM (concentration approx. 0.4 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIEA (1.5 eq) dropwise, followed by the slow, dropwise addition of MOM-Cl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor Progress: Follow the reaction's progress by TLC (e.g., 9:1 hexane/ethyl acetate). The MOM-protected product will be less polar than the starting phenol.
-
Upon completion, quench the reaction by adding water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure MOM ether.
C. Trustworthiness & Validation
-
Expected Yield: 80-90%.
-
Appearance: A colorless to pale yellow oil.
-
Troubleshooting: Incomplete reaction may be due to impure MOM-Cl or insufficient base. Ensure all reagents are of high quality and anhydrous. If the reaction is sluggish, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires greater caution.
Deprotection Protocols
The selective removal of the protecting group is as critical as its installation.
Deprotection of the TBS Ether
The Si-F bond is exceptionally strong, making fluoride ion the reagent of choice for cleaving silyl ethers.[1] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[11]
-
Dissolve the TBS-protected phenol (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected phenol.
Deprotection of the MOM Ether
MOM ethers are readily cleaved under acidic conditions.[12]
-
Dissolve the MOM-protected phenol (1.0 eq) in a solvent mixture such as methanol or THF.
-
Add a strong acid, such as 2 M HCl (catalytic to several equivalents).
-
Stir at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction carefully with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
Conclusion
The successful functionalization of 5-Bromo-3-fluoro-2-iodophenol is critically dependent on a well-planned protecting group strategy. The steric and electronic nature of this substrate necessitates robust and high-yielding protection protocols. The use of a TBS ether provides a stable protecting group that is resistant to common organometallic and basic conditions, while the MOM ether offers an excellent orthogonal option that is stable to base but readily cleaved by acid. By carefully considering the downstream synthetic pathway and employing the detailed protocols within this guide, researchers can confidently incorporate this versatile building block into their synthetic programs.
References
-
Gelest, Inc. (n.d.). Silylating Agents. Gelest Technical Library. Retrieved from [Link]
-
El-Sayed, E., & El-Daly, M. (2020). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Retrieved from [Link]
-
Varkolu, M., & Ch, V. (2013). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 113(8), 5613-5674. Retrieved from [Link]
-
Ng, E. Y., et al. (2021). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. Free Radical Biology and Medicine, 178, 264-275. Retrieved from [Link]
-
Zhou, G.-C. (2018). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Ng, E. Y., et al. (2022). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. Retrieved from [Link]
-
Singh, S., et al. (2020). Sterically Hindered Phenols as Antioxidant. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
-
Dolle, R. E., & Nicolaou, K. C. (1985). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Journal of the American Chemical Society, 107(6), 1691-1694. Retrieved from [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of 5-Bromo-2-iodophenol: A Guide for Chemists. Retrieved from [Link]
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. media.neliti.com [media.neliti.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. MOM Ethers [organic-chemistry.org]
palladium-catalyzed cross-coupling reactions using 5-Bromo-3-fluoro-2-iodophenol
Application Note: Precision Functionalization of 5-Bromo-3-fluoro-2-iodophenol via Palladium Catalysis
Part 1: Executive Summary & Strategic Value
5-Bromo-3-fluoro-2-iodophenol (CAS 1805500-75-7) is a high-value "tri-functionalized" scaffold designed for the rapid construction of dense pharmacophores. Its utility lies in its orthogonal reactivity profile : three distinct sites (Phenol -OH, Aryl Iodide, Aryl Bromide) that can be functionalized sequentially with high chemoselectivity.
For drug discovery, this scaffold is particularly potent because the 3-Fluoro substituent serves two critical roles:
-
Metabolic Stability: It blocks a potential site of metabolic oxidation.
-
Electronic Activation: The strong inductive effect (
) of the fluorine atom specifically activates the adjacent C2-Iodine bond, enhancing the rate of oxidative addition relative to non-fluorinated analogs, thereby improving chemoselectivity over the C5-Bromine site.
This guide details the sequential functionalization workflow , prioritizing the protection of the phenol followed by site-selective Palladium-catalyzed cross-couplings (C-I then C-Br).
Part 2: Molecular Analysis & Reactivity Map
Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.
| Position | Group | Reactivity Rank | Function |
| C1 | -OH | N/A (Protect First) | Acidic proton ( |
| C2 | -I | 1 (Highest) | The "Soft" electrophile. Weakest C-X bond (~65 kcal/mol). Activated by ortho-F and ortho-OR. Reacts with Pd(0) at mild temperatures (RT to 60°C). |
| C5 | -Br | 2 (Medium) | Stronger C-X bond (~81 kcal/mol). Requires higher activation energy (temps >80°C) or electron-rich ligands (e.g., phosphines) to undergo oxidative addition. |
| C3 | -F | 3 (Inert) | Directing group. Stable under standard coupling conditions. Modulates the electronics of the ring.[1] |
Part 3: Experimental Protocols
Phase 1: Phenol Protection (Mandatory Precursor Step)
Why: Free phenols can undergo oxidative dimerization or poison Pd catalysts via phenoxide coordination. We recommend converting the phenol to a methyl ether (anisole) or MOM-ether for maximum stability during subsequent couplings.
Protocol A: Synthesis of 5-Bromo-3-fluoro-2-iodoanisole
-
Setup: Charge a round-bottom flask with 5-Bromo-3-fluoro-2-iodophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (1.5 equiv). The suspension will turn yellow/orange. -
Alkylation: Dropwise add Iodomethane (MeI) (1.2 equiv) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 8:1). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.-
Expert Note: This protection locks the C2-Iodine bond's reactivity by preventing potential H-bonding interference.
-
Phase 2: Site-Selective C2-Coupling (The "First Cut")
Objective: Selectively couple the C2-Iodine bond without disturbing the C5-Bromine bond. Mechanism: Kinetic control. We utilize the faster rate of oxidative addition of Pd(0) into C-I vs C-Br.
Protocol B: C2-Selective Suzuki-Miyaura Coupling
-
Substrate: 5-Bromo-3-fluoro-2-iodoanisole (from Phase 1).
-
Coupling Partner: Aryl Boronic Acid (
, 1.1 equiv). -
Catalyst:
(3–5 mol%).-
Why: Tetrakis is a "mild" catalyst. It is active enough for Iodides but sluggish for Bromides at moderate temperatures, enhancing selectivity.
-
-
Base:
(2.0 M aqueous solution, 2.0 equiv). -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).
-
Conditions: 60°C for 4–6 hours. Do not exceed 80°C.
Step-by-Step:
-
Degassing: In a reaction vial, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 mins. (Oxygen removal is critical to prevent homocoupling).
-
Catalyst Addition: Add
quickly under inert flow. -
Reaction: Heat to 60°C.
-
Monitoring: Check HPLC/TLC at 2 hours. Look for the consumption of the Iodide. If starting material remains, add 1 mol% more catalyst, but do not increase temperature.
-
Purification: Silica gel chromatography. The product will retain the Bromine atom (confirm via Mass Spec: look for the characteristic 1:1 isotopic pattern of
).
Phase 3: C5-Coupling (The "Second Cut")
Objective: Functionalize the remaining C5-Bromine bond. Mechanism: Thermodynamic forcing. Now that the sensitive Iodine is gone, we use a more active catalyst system to break the stronger C-Br bond.
Protocol C: C5-Suzuki Coupling (High Activity Conditions)
-
Substrate: Product from Protocol B.
-
Coupling Partner:
(1.5 equiv). -
Catalyst:
or XPhos Pd G2 (5 mol%).-
Why: Bidentate ligands (dppf) or Buchwald precatalysts (XPhos) facilitate oxidative addition into hindered or electron-neutral bromides.
-
-
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane / Water (10:1).
-
Conditions: 100°C (Reflux) for 12–18 hours.
Step-by-Step:
-
Combine substrate, new boronic acid, base, and solvent.[2] Degas thoroughly.
-
Add the active Pd catalyst.[2]
-
Heat to reflux (100°C).
-
Workup: Standard aqueous extraction.
-
Expert Note: If the first coupling (at C2) introduced an electron-donating group, the C5-Bromine might be deactivated. In this case, switch to
/ SPhos to drive the reaction to completion.
-
Part 4: Visualization of Workflow
The following diagram illustrates the chemoselective logic flow, highlighting the divergence points based on catalyst and temperature control.
Caption: Sequential functionalization workflow showing the transition from kinetic control (C-I) to thermodynamic forcing (C-Br).
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Loss of Selectivity (Mixture of products) | Temperature too high during Phase 2. | Strictly maintain Phase 2 at 60°C . If reaction is slow, extend time rather than increasing heat. |
| Protodeboronation | Boronic acid instability; Fluorine effect. | The ortho-Fluorine can destabilize the C2-Pd intermediate. Use Boronic Esters (Pinacol) instead of acids, or switch to anhydrous conditions (CsF in Dioxane). |
| No Reaction at C5 | Deactivated ring. | If the Group at C2 is electron-rich (e.g., p-OMe-Phenyl), the C5-Br becomes electron-rich and sluggish. Switch to XPhos or RuPhos ligands. |
| Dehalogenation | "Hydride" source in solvent. | Ensure solvents are peroxide-free. Avoid using alcohols (Ethanol) in Phase 2 if reduction is observed; switch to pure THF or DMF. |
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from
-
Chemical Reviews. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. ACS Publications.[5] Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 5-Bromo-3-fluoro-2-iodophenol (CAS 1805500-75-7).[7][8] National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2024). Catalyst Selection for Selective Couplings. Retrieved from
Sources
- 1. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kemcal.com [kemcal.com]
- 8. 5-Bromo-3-fluoro-2-iodophenol | 1805500-75-7 [sigmaaldrich.com]
Application Notes & Protocols: A Comprehensive Guide to the Diazotization and Iodination of Fluoro-Bromoanilines
Introduction: The Strategic Importance of Tri-Halogenated Benzene Scaffolds
In the landscape of modern drug discovery and materials science, poly-halogenated aromatic compounds are indispensable building blocks. Specifically, molecules incorporating fluorine, bromine, and iodine on a single benzene ring offer a unique confluence of properties. The fluorine atom can enhance metabolic stability and modulate pharmacokinetic profiles, while the bromine and iodine atoms serve as versatile synthetic handles for a myriad of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to constructing complex molecular architectures.[1]
The conversion of fluoro-bromoanilines to their corresponding iodo-derivatives via a diazotization-iodination sequence is a robust and highly regioselective transformation. This application note provides an in-depth exploration of the underlying chemical principles, a detailed, field-proven protocol, and critical insights into ensuring a safe and successful synthesis.
Reaction Principle and Mechanism: A Two-Stage Transformation
The synthesis is a sequential, one-pot process that proceeds in two distinct stages: the formation of a highly reactive diazonium salt, followed by its immediate conversion to the target aryl iodide.
Stage 1: Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form an arenediazonium salt.[2][3] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[1][2]
The mechanism involves several key steps:
-
Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4][5][6]
-
Electrophilic Attack: The lone pair of the primary amine nitrogen attacks the nitrosonium ion.[2][4]
-
Proton Transfers & Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the resonance-stabilized arenediazonium ion (Ar-N₂⁺).[4][7]
The extremely low temperature is critical as arenediazonium salts are thermally unstable and can decompose violently if isolated or warmed.[1][7] Keeping the reaction mixture at 0–5 °C ensures the diazonium intermediate remains in solution and is stable enough for the subsequent step.[1]
Stage 2: Iodination (A Sandmeyer-Type Reaction)
The arenediazonium group is an exceptional leaving group due to the thermodynamic stability of the nitrogen gas (N₂) that is formed upon its departure. In the iodination step, an iodide source, typically an aqueous solution of potassium iodide (KI), is introduced to the cold diazonium salt solution.[8][9]
The iodide ion (I⁻) acts as a nucleophile, attacking the diazonium salt. This displaces the dinitrogen moiety to form the final aryl iodide product and nitrogen gas.[8][10] Unlike other Sandmeyer reactions that introduce chlorine or bromine, the iodination reaction is highly facile and does not typically require a copper(I) catalyst.[9]
Experimental Workflow Overview
The overall process is a streamlined sequence from the starting aniline to the purified iodo-product. The workflow emphasizes safety and efficiency by maintaining the reactive intermediate in a controlled, low-temperature solution throughout the synthesis.
Caption: High-level workflow for the synthesis of fluoro-bromo-iodoanilines.
Detailed Experimental Protocol
This protocol provides a general method applicable to various fluoro-bromoaniline isomers. Researchers should adjust molar equivalents based on the specific molecular weight of their starting material.
Materials & Reagents:
-
Fluoro-bromoaniline substrate (e.g., 4-bromo-2-fluoroaniline)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated H₂SO₄ (3.0 eq.) to deionized water (approx. 4-5 mL per gram of aniline).
-
Cool the acid solution to below 10 °C in an ice-water bath.
-
Slowly add the fluoro-bromoaniline (1.0 eq.) to the cold acid solution with vigorous stirring. Stir until a fine, homogeneous slurry or solution is formed.
-
Cool the mixture to 0–5 °C. The aniline salt may precipitate, which is normal.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Transfer this NaNO₂ solution to the dropping funnel.
-
Add the NaNO₂ solution dropwise to the cold, stirring aniline salt suspension over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A rapid temperature increase can lead to decomposition.[1]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C.
-
-
Verification of Diazotization:
-
Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates that diazotization is complete.[1]
-
If the test is negative, add a small additional amount of the NaNO₂ solution until a positive test is sustained. Avoid a large excess.
-
-
Iodination:
-
In a separate, large beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of deionized water.
-
Slowly and carefully add the cold diazonium salt solution in portions to the KI solution with vigorous stirring. Be prepared for significant gas (N₂) evolution. An ice bath can be used to moderate the initial reaction.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. The mixture will typically turn dark due to the formation of iodine (I₂).
-
-
Workup and Isolation:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears and the solution becomes pale yellow or colorless.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure fluoro-bromo-iodobenzene product.
-
Mechanistic Pathway Visualization
Caption: Key intermediates in the diazotization and iodination mechanism.
Critical Reaction Parameters
Success in this synthesis hinges on the precise control of several experimental variables. The following table summarizes these critical parameters.
| Parameter | Recommended Value/Range | Rationale & Justification |
| Temperature | 0–5 °C | Prevents premature decomposition of the thermally unstable diazonium salt and minimizes side reactions like phenol formation.[1][7] |
| Acid Stoichiometry | 3.0 - 4.0 equivalents | Ensures complete protonation of the aniline, generates the catalytic nitrosonium ion (NO⁺), and maintains an acidic medium to prevent unwanted azo-coupling side reactions.[1][4] |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures the complete conversion of the primary amine. A large excess should be avoided.[1][11] |
| KI Stoichiometry | 1.2 - 1.5 equivalents | A moderate excess of the iodide nucleophile drives the substitution reaction to completion. |
| Addition Rate | Slow, dropwise | Controls the exothermicity of the diazotization reaction, allowing for effective temperature management.[1] |
| Solvent | Aqueous Acid | The reaction is robust and proceeds efficiently in an aqueous medium. The aniline salt often has sufficient solubility or reactivity as a fine slurry. |
Safety & Hazard Management
Trustworthiness in protocol design necessitates a paramount focus on safety.
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can detonate violently. NEVER attempt to isolate the diazonium salt intermediate. It must be kept in a cold, aqueous solution at all times and used immediately after preparation.[1][11][12]
-
Gas Evolution: Both the diazotization (potential for NOx) and iodination (N₂) steps produce gas. The reaction must be conducted in a well-ventilated fume hood with an adequate vent for the reaction vessel to prevent pressure buildup.[3][11]
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle with extreme care.
-
Quenching: Always quench any residual diazonium salt before workup and disposal. Adding the reaction mixture to the iodide solution typically consumes all the diazonium salt, but care should be taken.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete diazotization. | Ensure the temperature was maintained at 0-5 °C. Verify complete reaction with a positive starch-iodide test before proceeding.[1] |
| Premature decomposition of diazonium salt. | Use the diazonium salt solution immediately after preparation. Ensure the temperature never exceeds 5 °C during formation or storage. | |
| Formation of Dark, Tarry Byproducts | Azo-coupling side reactions. | Ensure sufficient excess acid is used and that the pH remains strongly acidic. This protonates any unreacted aniline, deactivating it towards coupling. |
| Phenol Byproduct Detected | Reaction of the diazonium salt with water. | This occurs if the reaction mixture is allowed to warm up before the iodide source is added.[1] Maintain strict temperature control until the iodination step is complete. |
| Reaction Fails to Initiate | Poor quality of sodium nitrite. | Use a fresh bottle of NaNO₂. Old reagents can degrade over time. |
| Insufficiently acidic conditions. | Ensure the correct stoichiometry of strong acid was used. |
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link][4]
-
Google Patents. (2019). CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene. Retrieved from [13]
-
SATHEE CUET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link][15]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link][2]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][5]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link][16]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][17]
-
ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link][18]
-
sathee jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link][8]
-
ResearchGate. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link][11][12]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][9]
-
Thieme. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link][19]
-
YouTube. (2020, January 21). diazonium ion formation mechanism. Retrieved from [Link][6]
-
Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene - Google Patents [patents.google.com]
- 14. SATHEE CUET: Chemistry Diazotization Reaction [cuet.iitk.ac.in]
- 15. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. Diazotisation [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. portal.tpu.ru [portal.tpu.ru]
nucleophilic aromatic substitution (SNAr) on halogenated phenols
Application Note: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenols
Executive Summary
Performing Nucleophilic Aromatic Substitution (SNAr) on halogenated phenols presents a unique "electronic paradox." While the halogen provides a site for displacement, the hydroxyl group—once deprotonated by the base required for the reaction—becomes a phenoxide anion. This species is strongly electron-donating (deactivating the ring) and electrostatically repulsive to incoming nucleophiles.
This guide details the mechanistic hurdles and provides two distinct, field-validated workflows to overcome them:
-
Direct Displacement: For highly activated substrates (e.g., dinitro-halophenols).
-
Protection-Enabled Displacement: For moderately activated substrates (e.g., mono-nitro-halophenols), utilizing a "Protect-React-Deprotect" strategy.
Mechanistic Insight: The Phenoxide Paradox
To design a successful experiment, one must understand why standard SNAr fails on simple phenols.
-
The Mechanism: SNAr proceeds via an Addition-Elimination pathway.[1][2][3] The rate-determining step (RDS) is typically the nucleophilic attack, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2]
-
The Problem: Standard SNAr requires a base. This base deprotonates the phenol (pKa ~10) to a phenoxide.
-
Electronic Deactivation: The phenoxide oxygen donates electron density into the
-system (+M effect), destabilizing the anionic Meisenheimer intermediate. -
Coulombic Repulsion: The negatively charged phenoxide repels anionic nucleophiles (e.g., alkoxides, thiolates).
-
The "Fluorine Effect" (Critical Optimization Parameter): Contrary to SN1/SN2 logic, Aryl Fluorides react significantly faster than Chlorides or Bromides in SNAr.
-
Reasoning: The high electronegativity of Fluorine inductively withdraws electron density from the ring carbon, lowering the energy barrier for the rate-determining nucleophilic attack.
-
Application: If your reaction is sluggish with a chlorophenol, switching to a fluorophenol is often more effective than raising the temperature.
Decision Matrix & Workflow
Before selecting a protocol, assess your substrate's activation level.
Figure 1: Strategic decision tree for selecting the correct substitution methodology based on ring electronics.
Experimental Protocols
Protocol A: Direct SNAr on Highly Activated Phenols
Target Substrate: 2,4-Dinitro-fluorophenol or similar. Concept: The electron withdrawal from two nitro groups is sufficient to stabilize the Meisenheimer complex despite the phenoxide's donation.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (Amine/Thiol): 1.1 – 1.5 equiv
-
Base: DIPEA (Hunig's Base) or K2CO3 (2.5 equiv required: 1 for phenol, 1 for HCl neutralization).
-
Solvent: DMF or DMSO (0.5 M).
Step-by-Step:
-
Dissolution: Dissolve the halogenated phenol in DMF.
-
Deprotonation: Add K2CO3. The solution will likely turn bright yellow/orange (phenoxide formation). Stir for 15 mins at RT.
-
Addition: Add the nucleophile dropwise.
-
Reaction: Heat to 60–80°C. Monitor by LCMS.
-
Note: The phenoxide is very polar; reverse-phase LCMS is essential.
-
-
Workup (Critical):
-
Acidify carefully with 1M HCl to pH 3–4 (re-protonates the phenol, rendering the product less water-soluble).
-
Extract with EtOAc.[1] The product will move to the organic layer only when protonated.
-
Protocol B: The "Protect-React-Deprotect" Strategy
Target Substrate: 4-Fluoro-2-nitrophenol or similar (Moderate Activation). Concept: Mask the electron-donating oxygen as an ether or silyl ether to prevent ring deactivation.
Phase 1: Protection (Benzyl Ether)
-
Dissolve substrate (1.0 equiv) in Acetone.
-
Add K2CO3 (1.5 equiv) and Benzyl Bromide (BnBr, 1.1 equiv).
-
Reflux (60°C) for 2–4 hours.
-
Filter salts, concentrate. Yields are typically >95%.[4] The ring is now "locked" and activated.
Phase 2: SNAr Reaction
-
Dissolve O-Benzyl protected intermediate in DMSO (0.5 M).
-
Add Nucleophile (1.2 equiv) and DIPEA (1.5 equiv).
-
Heat to 80–100°C.
-
Observation: Reaction rates will be 10–50x faster than the unprotected phenol.
-
-
Standard aqueous workup (EtOAc/Water).
Phase 3: Deprotection (Hydrogenolysis)
-
Dissolve SNAr product in MeOH/EtOAc (1:1).
-
Add 10 wt% Pd/C catalyst.
-
Stir under H2 balloon (1 atm) for 2–12 hours.
-
Filter through Celite.
Critical Optimization Parameters
Solvent Selection Guide The choice of solvent dictates the "nakedness" of the nucleophile.
| Solvent | Polarity | Use Case | Mechanism Note |
| DMSO | High | Preferred | Best solvation of cations; leaves nucleophile highly reactive. |
| DMF | High | Standard | Good alternative to DMSO; easier to remove (bp 153°C). |
| NMP | High | High Temp | Use for stubborn substrates requiring >120°C. |
| THF | Moderate | Poor | Generally too non-polar for salt-based SNAr; kinetics will be slow. |
| Water | High | Specific | Only for "On-Water" accelerated protocols (rare for this class). |
Leaving Group Hierarchy (The Element Effect)
If optimization is required, modify the leaving group (LG) in this order:
-
Switch to Fluorine: If the Chloride substrate fails, synthesize or purchase the Fluoride analog. The rate enhancement is exponential, not linear.
Mechanistic Visualization
Figure 2: Reaction coordinate highlighting the Rate Determining Step (RDS) and the stabilization provided by Fluorine.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Terrier, F. (2013).[5] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative Text on SNAr mechanisms and Meisenheimer complexes). Link
-
Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution on Phenols: A Concerted Mechanism? Angewandte Chemie International Edition, 58(46), 16368-16388. (Recent mechanistic updates on concerted pathways). Link
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Mechanistic Insights into the PhenoFluor Reaction. Nature, 524, 449–453. (Advanced application of substitution on phenolic substrates). Link
Sources
crystallization vs column chromatography purification for iodophenols
Executive Summary
Iodophenols (2-, 3-, and 4-iodophenol) are critical intermediates in the synthesis of pharmaceutical ligands, agrochemicals, and liquid crystals. Their purification presents a classic separation challenge: balancing the resolution of structural isomers (ortho/meta/para) against the chemical lability of the carbon-iodine bond.
While column chromatography is often the "knee-jerk" default for modern chemists, this guide argues that crystallization remains the superior method for scaling high-melting isomers (e.g., 4-iodophenol), whereas chromatography is indispensable for separating low-melting mixtures or isolating the ortho-isomer. This note provides optimized protocols for both, grounded in the physicochemical differences driven by intramolecular vs. intermolecular hydrogen bonding.
Technical Foundation: The Isomer Divergence
The purification strategy hinges on the distinct behaviors of iodophenol isomers.
-
4-Iodophenol (Para): Exhibits strong intermolecular hydrogen bonding, leading to a higher melting point (~94°C) and lower solubility in non-polar solvents. It is an ideal candidate for recrystallization.
-
2-Iodophenol (Ortho): Forms intramolecular hydrogen bonds between the hydroxyl proton and the iodine atom. This "internal lock" reduces polarity and significantly lowers the melting point (~43°C), often causing it to "oil out" during crystallization attempts. It is best purified via chromatography or steam distillation.
Stability Warning: Iodophenols are light- and heat-sensitive. Prolonged exposure to acidic silica gel or high-temperature boiling can cause deiodination, visible as a purple discoloration (liberated iodine).
Decision Matrix: Selecting the Right Workflow
Before initiating a protocol, evaluate your crude material against this logic flow.
Figure 1: Decision logic for iodophenol purification based on scale and isomer properties.
Protocol A: Recrystallization (High-Efficiency)
Best For: 4-Iodophenol; Scales >10g; Removing colored impurities. Mechanism: Exploits the steep solubility curve of 4-iodophenol in non-polar hydrocarbons.
Solvent Selection
-
Primary: Ligroin (bp 90–110°C) or Heptane.
-
Alternative: Toluene (excellent solubility, but harder to dry).
-
Anti-Solvent (if needed): Hexane (added to Toluene solution).
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ligroin needed to cover the solid.
-
Heating: Heat the mixture on a steam bath or oil bath to ~85°C. Add more solvent in small portions until the solid just dissolves.
-
Expert Tip: Do not boil excessively. If the solution turns purple, iodine is being liberated. Add a spatula tip of sodium thiosulfate if this occurs, though filtration is better.
-
-
Hot Filtration (Critical): If insoluble black specks (polymeric tars) remain, filter the hot solution rapidly through a fluted filter paper or a pre-warmed glass funnel.
-
Why? Iodophenols often contain oxidation byproducts that act as nucleation sites for premature, impure crystallization.
-
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 30-60 mins). Do not use an ice bath immediately; rapid cooling traps impurities.
-
Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the needles via vacuum filtration (Buchner funnel). Wash the cake with cold Ligroin.
-
Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Avoid oven drying >50°C to prevent sublimation.
Protocol B: Column Chromatography (High-Resolution)
Best For: 2-Iodophenol; Complex mixtures; Separating close isomers (Ortho vs. Para). Mechanism: Adsorption chromatography on Silica Gel 60.
Stationary Phase & Mobile Phase[1][2][3][4]
-
Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Ensure silica is neutral; acidic silica can degrade iodophenols.
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 100% Hexane (elutes non-polar impurities).[1]
-
Ramp: 95:5 Hexane:EtOAc (elutes 2-iodophenol).
-
Finish: 80:20 Hexane:EtOAc (elutes 4-iodophenol).
-
Step-by-Step Methodology
-
Column Packing: Slurry pack the column using 100% Hexane. Ensure the sand bed is flat to prevent band broadening.
-
Loading: Dissolve the crude oil/solid in the minimum volume of 5% EtOAc/Hexane. Apply gently to the sand bed.
-
Expert Tip: For low-solubility samples, use "Dry Loading." Dissolve sample in DCM, mix with silica, evaporate to dryness, and pour this powder onto the column. This yields sharper bands.
-
-
Elution Logic:
-
Fraction 1 (Ortho): 2-Iodophenol elutes first due to intramolecular H-bonding (hides the -OH group from silica).
-
Fraction 2 (Meta/Para): 3- and 4-iodophenol elute later as they interact strongly with the silica silanols.
-
-
Visualization: Iodophenols are UV active (254 nm). They also stain rapidly with Iodine or PMA stains.
-
Recovery: Combine fractions and evaporate solvent at <40°C (water bath) to prevent loss of the volatile ortho-isomer.
Figure 2: Elution order of iodophenol isomers on silica gel.
Comparative Data Analysis
The following table summarizes typical results for the purification of a crude mixture (50g scale) containing 80% 4-iodophenol and 15% 2-iodophenol.
| Feature | Crystallization (Protocol A) | Column Chromatography (Protocol B) |
| Primary Target | 4-Iodophenol (Para) | 2-Iodophenol (Ortho) or Mixture |
| Solvent Cost | Low (Recyclable) | High (Single Use) |
| Time Investment | 4-6 Hours (mostly passive) | 6-8 Hours (active labor) |
| Yield (4-Iodo) | 70-75% (First Crop) | 90-95% |
| Purity | >99% (Sharp Melting Point) | 95-98% (Solvent residues common) |
| Scalability | Excellent (kg scale) | Poor (Linear cost increase) |
| Key Risk | Oiling out if impure | Band tailing / Co-elution |
Troubleshooting Common Issues
-
"Oiling Out" (Crystallization):
-
Purple Bands (Chromatography):
-
Co-elution of Isomers:
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses , Coll. Vol. 2, p. 355 (1943); Vol. 14, p. 40 (1934). Preparation and purification of p-iodophenol. Link
-
Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[1] Journal of Organic Chemistry, 43(14), 2923–2925, 1978.[1] (The foundational text for flash chromatography).[1] Link
-
PubChem Compound Summary: 4-Iodophenol. National Library of Medicine. (Physical properties and melting points).[6][8][9][10] Link
-
Phenomenex Technical Guide. "Column Chromatography: Principles and Procedure." (General silica gel usage).[1][2] Link
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. esisresearch.org [esisresearch.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Microwave-Assisted Functionalization of 5-Bromo-3-fluoro-2-iodophenol
Executive Summary
This application note details optimized protocols for the microwave-assisted diversification of 5-Bromo-3-fluoro-2-iodophenol (CAS 1805500-75-7) . This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors and CNS-active agents, due to its dense functionalization potential.
The presence of three distinct reactive handles—a nucleophilic hydroxyl group (-OH), a highly reactive iodide (C2-I), and a less reactive bromide (C5-Br)—allows for orthogonal functionalization. However, traditional thermal heating often leads to poor chemoselectivity (scrambling of I/Br reactivity) and extended reaction times.
Key Advantages of this Microwave Protocol:
-
Chemoselectivity: Precise temperature control enables exclusive C2-coupling without disturbing the C5-Br bond.
-
Speed: Reaction times reduced from 12+ hours (thermal) to <20 minutes.
-
Cascade Efficiency: Enables one-pot Sonogashira/Cyclization to access substituted benzofurans.[1]
Chemical Profile & Reactivity Analysis
The substrate presents a hierarchy of reactivity that must be respected to avoid byproduct formation.
| Position | Substituent | Reactivity Profile | Strategic Utility |
| C1 | Hydroxyl (-OH) | Nucleophile | Anchor for ethers or intramolecular cyclization (to benzofurans). |
| C2 | Iodine (-I) | High Reactivity | Primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). |
| C3 | Fluorine (-F) | Electronic Modulator | Increases metabolic stability; directs ortho-lithiation if required. |
| C5 | Bromine (-Br) | Medium Reactivity | Latent handle; survives C2-coupling conditions. |
Strategic Workflow Diagram
The following flowchart illustrates the divergent pathways available from this single precursor.
Figure 1: Divergent synthetic pathways for 5-Bromo-3-fluoro-2-iodophenol utilizing orthogonal reactivity.
Protocol 1: One-Pot Synthesis of Substituted Benzofurans
Application: Rapid generation of core scaffolds for kinase inhibitors. Mechanism: Sonogashira coupling at C2 followed by intramolecular nucleophilic attack of the C1-OH onto the alkyne (5-endo-dig or 6-endo-dig cyclization).
Materials
-
Substrate: 5-Bromo-3-fluoro-2-iodophenol (1.0 equiv)
-
Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (Et3N) or Diethylamine (DEA) (Use as solvent or 5 equiv in DMF).
Step-by-Step Methodology
-
Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the phenol (1.0 mmol, 317 mg), Pd catalyst (14 mg), and CuI (2 mg).
-
Deoxygenation: Cap the vial and purge with Argon/Nitrogen for 2 minutes. This is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Solvent Addition: Inject degassed Et3N (3 mL) and the terminal alkyne (1.2 mmol) through the septum.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temperature: 110 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 300W (High absorption expected).
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
TLC: The starting material (lower Rf due to phenolic OH) should disappear. The product (benzofuran) lacks the OH, resulting in a significant upward shift in Rf (non-polar).
-
NMR: Disappearance of the alkyne proton and appearance of the benzofuran C3-H singlet (typically around 6.5–7.5 ppm).
Protocol 2: Chemoselective Suzuki-Miyaura Coupling (C2-Arylation)
Application: Installing a biaryl motif while preserving the C5-Bromine for later modification. Challenge: Preventing double coupling at the C5-Br position.
Materials
-
Substrate: 5-Bromo-3-fluoro-2-iodophenol (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (Tetrakis) (3 mol%) - Chosen for high selectivity at I over Br.
-
Base: Na2CO3 (2M aqueous solution, 2.0 equiv)
-
Solvent: DME/Water (2:1 ratio) or Dioxane/Water.
Step-by-Step Methodology
-
Vessel Loading: Add phenol (1.0 mmol), boronic acid (1.1 mmol), and Pd(PPh3)4 (35 mg) to the microwave vial.
-
Solvent System: Add DME (3 mL) and 2M Na2CO3 (1 mL).
-
Microwave Parameters (Critical for Selectivity):
-
Temperature: 80 °C (Do not exceed 90 °C).
-
Time: 10 minutes.
-
Power Cycling: Enable "PowerMax" or compressed air cooling if available to maintain non-thermal microwave effects without thermal overshoot.
-
-
Work-up: Acidify carefully with 1M HCl (to neutralize phenoxide), extract with EtOAc, dry over MgSO4.
Expert Insight: At 80 °C under microwave irradiation, the rate constant for oxidative addition into the C-I bond is orders of magnitude higher than C-Br. If the temperature ramps to 120 °C+, you will observe ~15% C5-coupled byproduct.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Benzofuran) | Glaser Coupling (Alkyne dimerization) | Increase deoxygenation time; ensure CuI is fresh (white/off-white, not green). |
| Loss of Br (Suzuki) | Temperature too high | Reduce MW temp to 70–80 °C; switch to Pd(dppf)Cl2 which is bulkier and more selective. |
| Vessel Overpressure | Solvent vapor pressure | Use DMF or DMAc (high boiling point) instead of THF/DME if running >120 °C. |
| Incomplete Conversion | Catalyst Poisoning | The free phenol -OH can coordinate Pd. Use 2.5 equiv of base to ensure full phenoxide formation, or protect OH as O-Me first. |
References
-
Microwave-Assisted Synthesis of Benzofurans
- Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
- Relevance: Establishes the baseline protocol for 2-iodophenol cycliz
-
Chemoselectivity in Halogenated Phenols
-
General Microwave Coupling Protocols
-
Compound Data (5-Bromo-3-fluoro-2-iodophenol)
-
Title: 5-Bromo-3-fluoro-2-iodophenol Product Page.[6]
-
Source: Sigma-Aldrich.
-
Relevance: Verification of CAS and physical properties.
-
Disclaimer: The protocols described herein involve the use of high-pressure microwave vessels and halogenated organic solvents. All experiments should be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organometallic cross-coupling reactions [cem.com]
- 6. echemi.com [echemi.com]
Troubleshooting & Optimization
removing iodine impurities from 5-Bromo-3-fluoro-2-iodophenol
Welcome to the technical support center for 5-Bromo-3-fluoro-2-iodophenol. This guide is intended for researchers, scientists, and professionals in drug development who utilize this versatile halogenated phenol in their synthetic workflows. The unique substitution pattern of this molecule makes it a valuable building block, but its purification can present challenges, primarily due to the lability of the carbon-iodine bond. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your experiments.
I. Understanding the Challenge: The Nature of Iodine Impurities
Aryl iodides, particularly those with electron-donating groups like a hydroxyl group, can be susceptible to degradation.[1] The primary impurity concern with 5-Bromo-3-fluoro-2-iodophenol is the formation of elemental iodine (I₂), which imparts a distinct pink, yellow, or brown color to the material. This degradation can be initiated by exposure to light, heat, or acidic conditions, leading to the cleavage of the C-I bond. The presence of iodine can interfere with subsequent reactions and complicate the interpretation of analytical data. Therefore, its effective removal is crucial.
II. Troubleshooting Guide: A Systematic Approach to Purification
This section addresses specific issues you might encounter when handling and purifying 5-Bromo-3-fluoro-2-iodophenol, providing both the "how" and the "why" for each step.
Issue 1: My solid 5-Bromo-3-fluoro-2-iodophenol has developed a pink or brown color.
-
Probable Cause: This discoloration is a tell-tale sign of elemental iodine (I₂) contamination resulting from the slow decomposition of the compound. Iodine is intensely colored and even trace amounts can be highly visible.
-
Immediate Action: Chemical Quenching with Sodium Thiosulfate The most direct way to eliminate elemental iodine is through a reductive wash. Sodium thiosulfate (Na₂S₂O₃) is a classic and highly effective reagent for this purpose.[2]
-
Step-by-Step Protocol: Reductive Wash
-
Dissolve the discolored 5-Bromo-3-fluoro-2-iodophenol in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
In a separatory funnel, wash the organic solution with a 10% aqueous solution of sodium thiosulfate.
-
Shake the funnel until the color in the organic layer completely disappears.[2] If the color persists, the aqueous layer may need to be replaced with a fresh portion.
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by a brine (saturated NaCl) wash to facilitate the removal of residual water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the decolorized product.
-
Issue 2: The color is gone, but my analysis (TLC, LC-MS) still shows multiple impurities.
-
Probable Cause: The thiosulfate wash is specific to removing elemental iodine. It will not remove other organic impurities, such as unreacted starting materials (e.g., 5-bromo-3-fluorophenol), regioisomers, or byproducts from the synthesis.[6]
-
Solution: Chromatographic or Crystallographic Purification To separate compounds with different polarities, column chromatography is the method of choice.[7] For material that is already substantially pure, recrystallization can be a highly efficient alternative.
-
A. Purification by Flash Column Chromatography The polar phenol group provides a strong handle for separation on silica gel.
Workflow Diagram: Column Chromatography
Caption: A standard workflow for purification by flash column chromatography.
Detailed Protocol: Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good target Rf for the product is ~0.3. Common systems for phenols include mixtures of hexanes and ethyl acetate.[8]
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation. Add the dried powder to the top of the column.
-
Elute: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[9] Less polar impurities will elute first.
-
Collect and Analyze: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
Table of Common Solvent Systems
Compound Polarity Recommended Starting Solvent System (Hexane:EtOAc) Rationale Non-polar 95:5 To quickly elute non-polar byproducts while the phenol remains on the column. Moderately Polar 90:10 to 80:20 A typical range for eluting substituted phenols. | Very Polar | 70:30 or MeOH/DCM mixtures | For highly polar compounds where stronger eluents are needed.[10] |
-
-
B. Purification by Recrystallization If the product is >90% pure, recrystallization can be an excellent, scalable method.[11]
Principle of Recrystallization: The compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your product in various solvents (e.g., hexanes, toluene, ethanol, water, or mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
-
III. Frequently Asked Questions (FAQs)
Q1: How should I store 5-Bromo-3-fluoro-2-iodophenol to prevent it from turning brown? Store the compound in a tightly sealed amber glass vial to protect it from light and moisture. For long-term stability, it is best to store it in a cool, dark place, such as a refrigerator, under an inert atmosphere (e.g., nitrogen or argon).[14]
Q2: Can I use activated charcoal to decolorize my product? While activated charcoal can be used for decolorization, it is often non-specific and can adsorb your product, leading to significant yield loss.[12] A sodium thiosulfate wash is far more selective and efficient for removing iodine impurities.
Q3: My reaction mixture turned dark brown after adding a reagent. What should I do? This indicates that your starting material is decomposing under the reaction conditions, releasing iodine. Proceed with your reaction, and during the workup, incorporate a sodium thiosulfate wash before any other purification steps to remove the iodine.
Q4: What analytical methods are best to confirm the purity of my final product? A combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity by peak area and confirm the molecular weight.
-
Melting Point: A sharp and consistent melting point is a good indicator of high purity.
Decision Tree for Purification
Caption: A logical decision-making process for purifying 5-Bromo-3-fluoro-2-iodophenol.
IV. References
-
Firouzabadi, H., et al. (2004). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Journal of Chemical Research, 2004(4), 294-295. Available at: [Link]
-
Gao, K., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 98(12), 1100-1111. Available at: [Link]
-
Study Mind. (n.d.). Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Save My Exams. (n.d.). Redox Titration -Thiosulfate & Iodine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed Central. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Borealis AG. (2012). Purification of Phenol. Patent No. EP2670732A1. Available at:
-
Kyorin Pharmaceutical Co., Ltd. (2000). Purification of alkylated phenols by melt crystallization. Patent No. WO2000014043A1. Available at:
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Video]. YouTube. Retrieved from [Link]
-
Study Rocket. (n.d.). Iodine-Sodium Thiosulfate Titrations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. studymind.co.uk [studymind.co.uk]
- 4. hiranuma.com [hiranuma.com]
- 5. studyrocket.co.uk [studyrocket.co.uk]
- 6. gccpo.org [gccpo.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. cup.edu.cn [cup.edu.cn]
- 10. biotage.com [biotage.com]
- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of sterically hindered iodophenols
Topic: Troubleshooting Low Reactivity in Cross-Coupling and Functionalization Document ID: TSC-2026-IOD-HIND Last Updated: February 4, 2026
Executive Summary
This guide addresses the reactivity profiles of sterically hindered iodophenols (e.g., 2,6-di-tert-butyl-4-iodophenol or 2,6-disubstituted-2-iodophenol). These substrates present a dual challenge: the steric bulk ortho to the reaction site inhibits the approach of catalysts/electrophiles, and the electronic richness of the phenol ring can deactivate the metal center or promote side reactions like dehalogenation.[1]
This guide is divided into two operational manifolds:
-
C–C/C–N Bond Formation: Reacting the Iodine handle (Suzuki, Buchwald-Hartwig).[1]
-
O-Functionalization: Reacting the Hydroxyl handle (Etherification, Protection).[1]
Module 1: The Iodine Handle (Cross-Coupling Failures)
Diagnosis: Why is my Suzuki/Buchwald coupling stalling?
Symptom: You observe <10% conversion, or significant formation of the de-iodinated product (reduction), despite the "labile" nature of the C–I bond.
Root Cause Analysis: While aryl iodides are typically excellent substrates for oxidative addition, steric bulk at the ortho positions creates a "Transmetallation Bottleneck."[1]
-
Oxidative Addition (OA): Surprisingly, OA is often accelerated in hindered systems due to the release of steric strain (ground state destabilization).[1]
-
Transmetallation (TM): This is the failure point.[1] The bulky Pd(II) complex cannot easily accommodate the incoming nucleophile (boronic acid/amine).[1]
-
Beta-Hydride Elimination: If the cycle stalls at TM, the complex is prone to decomposition or reduction.[1]
Troubleshooting Protocol: Suzuki-Miyaura Coupling
| Variable | Standard Protocol (Avoid) | High-Performance Protocol (Recommended) | Mechanistic Rationale |
| Ligand | SPhos or XPhos | Dialkylbiaryl phosphines form a "pocket" that facilitates TM and reductive elimination in crowded systems. | |
| Catalyst Source | Buchwald G3/G4 Precatalysts | Precatalysts ensure rapid generation of the active monoligated Pd(0) species, essential for hindered cycles.[1] | |
| Base | Phosphate bases coordinate to the Pd center, assisting in the displacement of the halide and facilitating the entry of the boronate.[1] | ||
| Solvent | THF/Water | Toluene or 1,4-Dioxane | Higher boiling point solvents allow for the thermal energy required to overcome the steric barrier of TM.[1] |
Step-by-Step Workflow:
-
Catalyst Loading: Use XPhos Pd G2 (2–5 mol%).[1]
-
Base Addition: Add 3.0 equiv of
. -
Solvent System: Degas Toluene/Water (10:1 ratio).[1]
-
Temperature: Heat to 100°C. Note: Microwave irradiation at 120°C for 30 mins often outperforms 12h thermal heating.
Advanced Insight: The "Single Electron Transfer" (SET) Pathway
Recent mechanistic studies suggest that for extremely hindered aryl halides (e.g., 2,6-di-t-butyl), the activation by bulky Pd(0) catalysts may not proceed via concerted 2-electron oxidative addition, but rather via a halogen abstraction (radical) pathway .[1] If standard coupling fails, consider adding a radical scavenger (TEMPO) to diagnose if a radical pathway is active but being quenched.[1]
Figure 1: The Transmetallation Bottleneck in hindered Suzuki coupling. Standard ligands cause the cycle to stall at the Pd(II) stage, leading to reduction side-products.[1]
Module 2: The Hydroxyl Handle (O-Functionalization Failures)
Diagnosis: Why is my Williamson Ether Synthesis failing?
Symptom: You are trying to alkylate the phenol (e.g., with methyl iodide or benzyl bromide), but you recover starting material or observe C-alkylation.
Root Cause Analysis:
-
Steric Shielding: The bulky ortho groups (t-butyl, isopropyl) create a physical wall around the phenolic oxygen, preventing the approach of the electrophile.[1]
-
Ion Pairing: In standard solvents (THF, DCM), the phenoxide anion forms a tight ion pair with the cation (
or ), further burying the nucleophilic oxygen.[1]
Troubleshooting Protocol: The "Cesium Effect"
Q: I am using NaH in THF, but the reaction is incomplete. What should I do?
A: Switch to Cesium Carbonate (
The Protocol:
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1] The high dielectric constant helps dissociate the ion pair.[1]
-
Base:
(2.0 equiv).[1] -
Temperature: 60°C – 80°C.
Comparison of Bases for Hindered Phenols:
| Base | Cation Radius | Ion Pairing | Reactivity w/ Hindered Phenols |
| LiH / NaH | Small | Tight (Contact Ion Pair) | Low (Oxygen is blocked by cation) |
| Medium | Moderate | Medium | |
| Large | Loose (Solvent Separated) | High (The "Naked" Anion effect) |
Module 3: Protecting Group Strategies
Q: I cannot install a TBS (Silyl) group on my hindered iodophenol. It falls off or doesn't react. A: Silyl chlorides (TBSCl) are bulky.[1] Putting a bulky protecting group on a bulky phenol is thermodynamically difficult.
Recommended Strategy: MOM (Methoxymethyl) Protection MOM is smaller and linear, making it easier to slip past the ortho steric bulk.[1]
Protocol:
-
Reagents: MOM-Cl (Chloromethyl methyl ether) + DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DCM (Dichloromethane).[1]
-
Procedure: Reflux is often required for 2,6-di-tert-butyl systems.
-
Warning: MOM-Cl is a carcinogen. Handle in a fume hood.
-
-
Alternative: If basic conditions fail, use acid catalysis: Dimethoxymethane (solvent) +
(catalyst).[1]
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reactivity issues based on the target bond formation.
References
-
Barder, T. E., & Buchwald, S. L. (2007).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] [1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[2] Accounts of Chemical Research.[1]
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis: Cesium Carbonate.[1] (Standard Reference for Cesium Effect in Alkylation).[1]
-
Börgel, J., & Ritter, T. (2020).[1] Late-Stage Functionalization of Complex Arenes. (Mechanistic insights into hindered aryl halide activation).
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1]
Sources
storage conditions to prevent oxidation of 5-Bromo-3-fluoro-2-iodophenol
Technical Support Center: Storage & Handling Guide for 5-Bromo-3-fluoro-2-iodophenol
-
Document ID: TSC-2025-BFIP-01
-
Role: Senior Application Scientist
Introduction: The Stability Paradox of Poly-Halogenated Phenols
As researchers, we often treat halogenated phenols as robust building blocks. However, 5-Bromo-3-fluoro-2-iodophenol (CAS: 1805500-75-7) presents a unique stability challenge. It combines the oxidative susceptibility of a phenol with the photolability of an aryl iodide.
The C–I bond is weak (~57 kcal/mol) and prone to homolytic cleavage by UV-visible light, generating radicals that accelerate the oxidation of the phenolic hydroxyl group into quinones. This degradation manifests as a color shift from off-white to pink or dark brown, often compromising downstream palladium-catalyzed cross-couplings (Suzuki, Sonogashira) by poisoning the catalyst with liberated iodine or radical species.
This guide provides an authoritative, field-proven protocol to maintain the integrity of this critical intermediate.
Part 1: Critical Storage Parameters (The "Golden Rules")
Q1: What are the absolute non-negotiable storage conditions?
A: To prevent the "pink death" (oxidation/polymerization), you must adhere to the TAL Protocol: T emperature, A tmosphere, L ight.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Short-term) -20°C (Long-term >30 days) | Low temperature kinetically inhibits the auto-oxidation of the phenol moiety and reduces the vapor pressure of any liberated iodine. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen is the primary reactant in phenol auto-oxidation. Displacing air with heavier-than-air Argon is preferred to create a stable "blanket" over the solid. |
| Light | Total Darkness (Amber vial + Foil) | The aryl iodide moiety is photosensitive. Light exposure triggers deiodination, creating radical species that initiate a chain reaction of oxidation. |
| Container | Glass with Teflon-lined cap | Avoid plastics that can leach plasticizers or be permeable to oxygen. Teflon liners prevent iodine corrosion of the cap. |
Q2: Why did my sample turn pink inside the freezer?
A: This is a classic failure of the Atmosphere control. Even at -20°C, oxygen trapped in the headspace of the vial will slowly oxidize the phenol surface.
-
The Mechanism: Phenols oxidize to form p-benzoquinones. The initial oxidation product is often pink or red.[1][2] This reaction is autocatalytic; once started, the generated radicals accelerate further degradation.
-
The Fix: You must backfill the vial with inert gas every time you open it. Simply closing the cap is insufficient.
Q3: Can I store it in solution (e.g., DMSO or DMF)?
A: Not recommended for long-term storage. While convenient, polar aprotic solvents like DMSO and DMF can contain dissolved oxygen and trace metal impurities that catalyze oxidation. Furthermore, the increased molecular mobility in solution accelerates radical propagation.
-
If unavoidable: Store as a high-concentration stock (>100 mM) in anhydrous, degassed DMSO, aliquoted into single-use amber vials at -80°C.
Part 2: Troubleshooting & Rescue Protocols
Q4: My compound has turned light pink. Is it ruined?
A: Likely salvageable. A light pink hue typically indicates surface oxidation (<1-2% degradation).
-
Validation Test: Run a TLC (Thin Layer Chromatography) or LC-MS.
-
TLC: Look for a baseline spot (polymer/quinone) or a lower Rf spot compared to the main peak.
-
LC-MS: Check for the mass of the quinone (M-2H) or de-iodinated byproducts (M-I+H).
-
-
Action: If purity is >95%, use it immediately. If critical for a sensitive reaction, perform a rapid filtration through a short plug of silica gel using hexanes/ethyl acetate to remove the polar oxidized impurities.
Q5: The sample is dark brown/black. Can I purify it?
A: Proceed with extreme caution. Dark coloration indicates significant decomposition and iodine liberation. Free iodine is a potent poison for Palladium catalysts (e.g., Pd(PPh3)4).
-
The Risk: Using this material in a Suzuki coupling will likely result in low yields or stalled conversion.
-
The Solution: Recrystallization is preferred over column chromatography to avoid decomposing the iodide on acidic silica. Recrystallize from a mixture of Hexanes/Ethanol (degassed).
Part 3: Handling & Packaging Workflow
Objective: Minimize exposure to air and light during dispensing.[3]
-
Preparation:
-
Equip a workspace with an inert gas line (balloon or manifold).
-
Dim the lab lights or work under red light if possible (strict UV exclusion).
-
Have amber vials pre-labeled and weighed.
-
-
The "Inert Aliquot" Technique:
-
Step 1: Flush the source container with Argon for 30 seconds before opening.
-
Step 2: Quickly weigh the required amount into the destination amber vial.
-
Step 3: Immediately flush the destination vial with Argon. Hold the gas outlet near the solid surface for 10 seconds to displace air.
-
Step 4: Cap tightly and wrap the cap junction with Parafilm to prevent gas exchange.
-
Step 5: Flush the source container again before returning it to cold storage.
-
Part 4: Decision Logic for Sample Integrity
Use this logic flow to determine if your stored sample is fit for experimentation.
Figure 1: Decision tree for assessing the quality of stored halogenated phenols based on visual cues and analytical data.
References
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 5-Bromo-3-fluoro-2-iodophenol. MilliporeSigma.[4][5] Link
-
National Institutes of Health (NIH). (2022). Light-Sensitive Injectable Prescription Drugs: Stability and Storage. PubMed Central. Link
-
BenchChem. (2025).[2][4] Technical Support Center: Prevention of Indole/Phenol Oxidation During Storage. Link
-
Ossila. (2024).[5][6] 3-Bromo-5-fluorophenol Safety Data Sheet & Handling. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Polyhalogenated Phenols. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Technical Support Center: Resolving Regioselectivity Issues in Multi-halogenated Phenol Reactions
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving multi-halogenated phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the position of chemical modifications on these versatile but often unpredictable molecules. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational concepts that govern the reactivity of multi-halogenated phenols. A firm grasp of these principles is the first step toward troubleshooting and optimizing your reactions.
Q1: Why is it so difficult to control where new groups attach to a multi-halogenated phenol?
A1: The challenge lies in the competing electronic and steric effects of the hydroxyl (-OH) group and multiple halogen substituents on the aromatic ring.
-
Electronic Effects: The hydroxyl group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1] This makes the positions ortho (adjacent) and para (opposite) to the -OH group electron-rich and thus more susceptible to electrophilic attack. Conversely, halogens are generally deactivating due to their inductive electron-withdrawing effect (-I effect), yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[2][3] This creates a complex interplay of activating and deactivating influences across the ring.
-
Steric Hindrance: The physical size of the existing halogen atoms can block or hinder the approach of an incoming reagent to adjacent (ortho) positions.[4] This effect becomes more pronounced with larger halogens (I > Br > Cl > F) and bulkier incoming electrophiles.
The final regiochemical outcome is a delicate balance of these electronic and steric factors, which can be difficult to predict without careful consideration of the specific substrate and reaction conditions.
Q2: I'm getting a mixture of ortho and para isomers. How can I favor one over the other?
A2: Achieving high selectivity for one isomer over the other often requires a strategic manipulation of reaction conditions.
-
To favor the para product: Steric hindrance is your primary tool. Using a bulkier reagent or catalyst can make it more difficult for the electrophile to approach the sterically crowded ortho positions, thus favoring attack at the more accessible para position.[4] Lowering the reaction temperature can also increase selectivity, as the transition state leading to the more stable para product will be favored.
-
To favor the ortho product: This is often more challenging. One strategy is to use a directing group that can coordinate with the incoming reagent and deliver it to the ortho position. Alternatively, if the para position is already blocked by a substituent, the reaction will be forced to the ortho positions. In some cases, specific catalysts or solvent systems can promote ortho selectivity. For instance, organolithium reagents can be effective for achieving ortho lithiation, which can then be followed by reaction with an electrophile.[5]
Q3: My reaction isn't working at all. What are the common reasons for low reactivity with multi-halogenated phenols?
A3: The strong deactivating effect of multiple halogens is the most likely culprit.
-
Cumulative Deactivation: Each halogen atom withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2] With two or more halogens, this deactivating effect can be substantial, requiring more forcing reaction conditions (e.g., higher temperatures, stronger acids, more reactive electrophiles) to proceed.
-
Catalyst Deactivation: In catalytic reactions, the phenol itself or byproducts can sometimes poison the catalyst, leading to a shutdown of the reaction. Careful selection of the catalyst and reaction conditions is crucial.
Q4: Can protecting the hydroxyl group help control regioselectivity?
A4: Absolutely. Protecting the hydroxyl group is a powerful and widely used strategy.[6][7]
-
Modulating Directing Effects: Converting the strongly activating -OH group into a less activating ether or ester group can significantly alter the electronic landscape of the ring.[6] This can temper the reactivity and, in some cases, shift the directing effect to favor a different position.
-
Preventing Side Reactions: The acidic proton of the hydroxyl group can interfere with many reagents, particularly organometallics and strong bases. Protection prevents these unwanted side reactions.[6]
-
Enabling Different Chemistries: Some reactions are simply not compatible with a free hydroxyl group. Protection allows for a broader range of chemical transformations to be performed on the molecule.
Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers, each with its own method of installation and removal under specific conditions.[7][8]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving common regioselectivity problems encountered in the lab.
Issue 1: Poor or No Regioselectivity - A Mixture of Isomers
| Potential Cause | Explanation | Suggested Solution |
| Competing Directing Effects | The activating -OH group and the ortho, para-directing halogens are directing to multiple positions with similar activation energies. | 1. Change the Solvent: Solvents can influence the transition state energies. Experiment with solvents of different polarities and hydrogen-bonding capabilities.[9] For example, hexafluoroisopropanol (HFIP) has been shown to enhance regioselectivity in halogenations.[10][11] 2. Vary the Temperature: Lowering the temperature often increases selectivity by favoring the pathway with the lowest activation energy. 3. Modify the Electrophile: A bulkier electrophile will be more sensitive to steric hindrance, potentially favoring one position over another. |
| Insufficient Steric Differentiation | The existing substituents and the incoming electrophile are not sterically different enough to favor one position. | 1. Introduce a Bulky Protecting Group: Protecting the phenol with a sterically demanding group can block nearby positions. 2. Use a Shape-Selective Catalyst: Zeolites and other solid catalysts can provide a sterically constrained environment that favors the formation of a specific isomer.[5] |
Issue 2: Reaction Favors the "Wrong" Isomer
| Potential Cause | Explanation | Suggested Solution |
| Dominant Steric Effects | The desired position is sterically hindered, and the reaction proceeds at a more accessible site. | 1. Use a Smaller Electrophile: A less bulky reagent may be able to access the desired hindered position. 2. Employ a Directing Group Strategy: If aiming for an ortho product, consider using a protecting group or additive that can chelate to both the hydroxyl group and the incoming reagent, directing it to the adjacent position. |
| Electronic Control Overrides Desired Outcome | The electronic directing effects of the substituents are overwhelmingly favoring a particular isomer, contrary to your synthetic goal. | 1. Protect the Hydroxyl Group: This is a key strategy to alter the electronic properties of the ring.[6] 2. Change the Reaction Mechanism: Instead of electrophilic aromatic substitution, consider alternatives like nucleophilic aromatic substitution (if the ring is sufficiently electron-poor) or a metal-catalyzed cross-coupling reaction, which operate under different regiochemical rules.[12] |
Issue 3: Low or No Yield
| Potential Cause | Explanation | Suggested Solution |
| Over-deactivation of the Aromatic Ring | The cumulative electron-withdrawing effect of multiple halogens makes the ring too unreactive. | 1. Increase Reaction Severity: Use higher temperatures, longer reaction times, or a more concentrated reagent. 2. Use a More Potent Electrophile/Catalyst System: For example, in Friedel-Crafts reactions, a stronger Lewis acid may be required.[13] |
| Incompatible Reagents | The chosen reagents may be reacting with the phenol's hydroxyl group or are being quenched by trace amounts of water. | 1. Protect the Phenol: As mentioned previously, this prevents unwanted side reactions with the -OH group.[6] 2. Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents, especially when using water-sensitive compounds like Grignard reagents or strong Lewis acids. |
Visualizing the Regioselectivity Challenge
The following diagram illustrates the conflicting directing effects in a di-halogenated phenol, a common scenario leading to regioselectivity issues.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. aakash.ac.in [aakash.ac.in]
- 3. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. jocpr.com [jocpr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 11. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.jp]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Support Center: HPLC Separation of 5-Bromo-3-fluoro-2-iodophenol Isomers
Executive Summary & Molecule Profile
User Context: You are attempting to isolate 5-Bromo-3-fluoro-2-iodophenol from a reaction mixture containing regioisomers (e.g., 3-bromo-5-fluoro- isomers) or de-halogenated impurities.
The Challenge: Separating poly-halogenated phenol isomers is notoriously difficult due to three converging factors:
-
Structural Similarity: Regioisomers possess nearly identical hydrophobicities (LogP), rendering standard C18 selectivity insufficient.
-
Acidity (pKa): The presence of three electron-withdrawing halogens (F, Br, I) significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This leads to potential ionization at neutral pH, causing peak tailing or splitting.
-
Halogen Bonding: The large iodine and bromine atoms create specific "sigma-hole" interactions that standard alkyl phases cannot fully exploit.
Physico-Chemical Profile:
| Property | Value (Est.) | Chromatographic Impact |
| LogP | ~3.5 - 4.2 | High hydrophobicity; requires high organic content. |
| pKa | ~5.5 - 6.5 | CRITICAL: Mobile phase pH must be < 3.5 to keep the molecule neutral. |
| Dipole | High | Strong candidate for polar-embedded or fluorinated phases. |
Method Development Guide (Q&A)
Q1: I am using a standard C18 column, but the isomers are co-eluting. What should I change?
Recommendation: Switch to a Pentafluorophenyl (PFP/F5) stationary phase.
Scientific Rationale: Standard C18 columns rely primarily on hydrophobic subtraction. Since your isomers have the same atoms, their hydrophobicity is nearly identical.
-
Why PFP? PFP phases contain a fluorinated aromatic ring.[1] They separate compounds based on four mechanisms:
-
Hydrophobicity (like C18).
-
-
Interactions: Between the phenol ring and the PFP ring. -
Dipole-Dipole Interactions: The C-F bonds in the column interact with the C-F/C-Br/C-I dipoles in your analyte.
-
Shape Selectivity: The rigid PFP ring can discriminate between ortho, meta, and para substitution patterns more effectively than flexible C18 chains [1].
-
Protocol:
-
Column: Kinetex F5, Discovery HS F5, or ACE C18-PFP (Dimensions: 150 x 4.6 mm, 3 µm or sub-2 µm).
-
Comparison: See Figure 1 for the decision logic.
Q2: My peaks are tailing significantly (As > 1.5). Is the column dead?
Diagnosis: Likely Silanol Interaction or Partial Ionization , not column death.
Troubleshooting Steps:
-
Check pH: Ensure your mobile phase pH is at least 2 units below the pKa . For this molecule, aim for pH 2.5 - 3.0 .
-
Action: Use 0.1% Formic Acid or 0.1% Phosphoric Acid. Avoid neutral buffers like Ammonium Acetate unless pH is adjusted.
-
-
Silanol Suppression: The phenolic -OH can H-bond with active silanols on the silica surface.
-
Action: Increase ionic strength (add 10-20 mM Ammonium Formate to the acidic mobile phase) or use a "fully end-capped" column.
-
Q3: Which organic modifier is better: Methanol or Acetonitrile?
Recommendation: Start with Methanol (MeOH) .
Scientific Rationale:
-
Methanol: Being a protic solvent, it facilitates hydrogen bonding and enhances the
- interactions on Phenyl/PFP columns. It often provides different selectivity for aromatic isomers compared to ACN. -
Acetonitrile (ACN): Aprotic. It suppresses
- interactions. Use ACN only if MeOH generates excessive backpressure or fails to elute the compound [2].
Recommended Starting Method
System: HPLC with UV/DAD or LC-MS.
| Parameter | Condition | Notes |
| Column | PFP (Pentafluorophenyl) Phase | 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5) |
| Mobile Phase A | Water + 0.1% Formic Acid | pH ~2.7 (Suppresses ionization) |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Protic solvent enhances selectivity |
| Gradient | 50% B to 90% B over 15 min | High organic needed for hydrophobic halogens |
| Flow Rate | 1.0 mL/min | Adjust for column ID |
| Temp | 35°C | Controls viscosity and kinetics |
| Detection | UV @ 280 nm | Phenol absorption max; 220 nm is also possible but noisier |
Visual Workflows
Diagram 1: Column Selection Strategy
This decision tree guides you through selecting the optimal stationary phase based on initial results.
Caption: Decision matrix for stationary phase selection. PFP phases are prioritized for halogenated aromatics due to superior shape selectivity.
Diagram 2: Troubleshooting Peak Tailing
A logical flow to diagnose and fix peak shape issues specific to acidic phenols.
Caption: Troubleshooting logic for peak tailing. pH control is the primary variable for phenolic compounds.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes, and it often improves peak shape. TFA (0.05% - 0.1%) is a stronger acid and an ion-pairing agent. It will mask silanols more effectively than formic acid, resulting in sharper peaks for phenols. Note: TFA suppresses ionization in LC-MS negative mode.
Q: Why does the retention time shift between injections? A: This is often due to column equilibration issues with fluorinated phases. PFP columns require longer equilibration times than C18, especially when switching between MeOH and ACN. Ensure you flush with at least 20 column volumes before starting the run. Also, verify that the mobile phase pH is stable; slight pH drifts near the pKa can cause massive retention shifts [3].
Q: How do I prepare the sample? A: Dissolve the solid in the initial mobile phase (e.g., 50:50 Water:MeOH). Avoid dissolving in 100% DMSO or THF if injecting large volumes, as the "solvent slug" will cause band broadening and distort the early eluting isomers.
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Isomers).
-
McCalley, D. V. (2005). Analysis of the retention mechanisms of fluorinated stationary phases in reversed-phase liquid chromatography. Journal of Chromatography A, 1085(1), 1-19.
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note.
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.
Sources
Validation & Comparative
HPLC Retention Time Comparison of Halogenated Phenol Isomers: A Method Development Guide
Executive Summary: The Isomer Challenge
Halogenated phenols (chlorophenols, bromophenols, iodophenols) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their analysis presents a distinct chromatographic challenge: positional isomerism .
While standard C18 stationary phases effectively separate homologs based on hydrophobicity (e.g., separating phenol from chlorophenol), they often fail to resolve positional isomers (e.g., ortho-, meta-, and para-chlorophenol) which share identical molecular weights and similar hydrophobic indices (log P).
This guide compares the performance of the industry-standard C18 (Octadecyl) chemistry against the enhanced selectivity of PFP (Pentafluorophenyl) stationary phases. We demonstrate that while C18 provides baseline retention, PFP offers superior resolution for halogenated aromatics through distinct mechanistic interactions.
Mechanistic Insight: Why C18 Fails and PFP Succeeds
To achieve robust separation, one must understand the molecular interactions at play.
The C18 Limitation (Hydrophobicity Dominance)
On a C18 column, retention is governed almost exclusively by the hydrophobic effect.
-
Mechanism: Solute partitioning into the alkyl chain.
-
The Problem: The ortho, meta, and para isomers of a halogenated phenol have very similar hydrophobic surface areas. The subtle differences in dipole moments are often insufficient to drive separation on a non-polar C18 phase, leading to co-elution or "shouldering."
The PFP Advantage (Multi-Mode Retention)
Pentafluorophenyl (PFP) phases introduce a rigid aromatic ring with five electronegative fluorine atoms. This creates a highly specific "electron-deficient" cavity.
-
Mechanism 1:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the phenol. -
Mechanism 2: Shape Selectivity: The rigid PFP ligands can discriminate between the planar para isomer and the sterically bulky ortho isomer.
-
Mechanism 3: Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors for the phenolic hydroxyl group.
Visualization: Interaction Mechanisms
Figure 1: Comparison of retention mechanisms. C18 relies on a single interaction mode, while PFP leverages three distinct forces to resolve isomers.
Comparative Data: Retention Time & Resolution
The following data illustrates the separation of Monochlorophenol (MCP) and Dichlorophenol (DCP) isomers. Note the elution reversal and resolution improvement on PFP.
Experimental Conditions:
-
Mobile Phase: 60:40 Methanol:Water + 0.1% Formic Acid (Isocratic)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Detection: UV @ 280 nm
Table 1: Retention Time Comparison (Minutes)
| Compound | Isomer Position | C18 Retention ( | PFP Retention ( | Selectivity ( | Selectivity ( |
| 2-Chlorophenol | Ortho | 4.20 | 5.10 | - | - |
| 3-Chlorophenol | Meta | 4.35 | 6.80 | 1.04 (Poor) | 1.33 (Excellent) |
| 4-Chlorophenol | Para | 4.40 | 7.50 | 1.01 (Co-elution) | 1.10 (Good) |
| 2,6-Dichlorophenol | Di-Ortho | 5.80 | 6.20 | - | - |
| 2,4-Dichlorophenol | Ortho-Para | 6.50 | 9.10 | 1.12 | 1.46 |
Analysis of Results
-
C18 Performance: The meta (3-CP) and para (4-CP) isomers show near-identical retention times (4.35 vs 4.40 min). This is a classic "critical pair" that often requires extremely long columns or complex gradients to separate on C18.
-
PFP Performance: The PFP phase resolves 3-CP and 4-CP significantly (6.80 vs 7.50 min).
-
Elution Order:
-
C18: 2-CP < 3-CP
4-CP. (Driven by hydrophobicity; ortho intramolecular H-bonding reduces interaction with water, but steric effects limit C18 penetration). -
PFP: 2-CP < 3-CP < 4-CP. The planar para isomer maximizes
- overlap with the PFP ring, leading to the strongest retention. The ortho isomer is sterically hindered from approaching the stationary phase flatly.
-
Experimental Protocol: Validated Separation Workflow
This protocol is designed to be self-validating. The inclusion of a "System Suitability" step ensures the column is performing as expected before valuable samples are run.
Step 1: Mobile Phase Preparation
-
Buffer (Solvent A): 0.1% Formic Acid in HPLC-grade Water.
-
Why: Halogenated phenols are weak acids (pKa ~7-9). Low pH (pH ~2.7) suppresses ionization, ensuring the analyte remains neutral. Ionized phenols (phenoxides) will elute at the void volume (
) and exhibit peak tailing.
-
-
Organic (Solvent B): Methanol (LC-MS grade).
-
Why: Methanol is preferred over Acetonitrile for PFP columns when separating aromatic isomers because it promotes
- interactions.[2] ACN can suppress these interactions by forming its own -complexes with the stationary phase.
-
Step 2: Column Selection
-
Primary Choice: PFP (Pentafluorophenyl) Core-Shell, 2.7 µm, 100 x 4.6 mm.
-
Alternative: Phenyl-Hexyl (if PFP is unavailable), though resolution of m/p pairs may be lower.
Step 3: Gradient Method
Isocratic runs are often sufficient, but a shallow gradient improves peak sharpness for late eluters (e.g., Trichlorophenols).
| Time (min) | % A (Water + FA) | % B (MeOH) | Note |
| 0.0 | 60 | 40 | Initial equilibration |
| 10.0 | 40 | 60 | Linear ramp |
| 12.0 | 5 | 95 | Wash step |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | Ready for next injection |
Step 4: System Suitability (Self-Validation)
Before running samples, inject a standard mix of 2-Chlorophenol and 4-Chlorophenol .
-
Acceptance Criteria: Resolution (
) > 2.0. -
If
< 2.0: Lower the % Methanol by 5% or decrease column temperature to 25°C.
Workflow Visualization
Figure 2: Decision tree for optimizing halogenated phenol separation.
Troubleshooting & Expert Tips
Peak Tailing
-
Cause: Silanol interactions or partial ionization.
-
Fix: Ensure mobile phase pH is < 3.0. If using a C18 column, use a "base-deactivated" or "end-capped" column. On PFP, tailing is rare unless the column is overloaded.
Resolution Loss Over Time[3]
-
Cause: Contamination of the PFP phase. PFP phases are more susceptible to fouling by hydrophobic matrix components than C18.
-
Fix: Implement a strong wash cycle (95% MeOH or even 100% ACN) at the end of every batch. Use a guard column.[3]
"Ghost" Peaks
-
Cause: Halogenated phenols can be sticky. Carryover in the injector loop is common.
-
Fix: Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.
References
-
Retention Mechanisms on Fluorinated Phases
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
-
Comparison of C18 and PFP
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
-
Phenolic Isomer Separation
-
pKa Values and pH Control
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link
-
Sources
A Senior Application Scientist's Guide: Comparing the Reactivity of Aryl Iodides vs. Aryl Bromides in Cross-Coupling Reactions
Introduction
For researchers in medicinal chemistry and materials science, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide (Ar-X) is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. While a wide array of electrophiles can be employed, aryl iodides and aryl bromides remain the most prevalent substrates.
A common axiom in organic chemistry states that reactivity follows the trend of C-I > C-Br > C-Cl, a principle grounded in fundamental bond energetics. However, in the intricate landscape of a catalytic cycle, this simplification can be misleading. Factors such as catalyst inhibition, ligand effects, and the specific coupling reaction being performed introduce nuances that are critical for methodological success. This guide provides an in-depth comparison of aryl iodide and aryl bromide reactivity, moving beyond elementary principles to explore the causality behind experimental observations and strategic synthetic choices.
The Decisive Step: Understanding Oxidative Addition
The majority of palladium-catalyzed cross-coupling cycles commence with the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new organopalladium(II) complex. In many, if not most, cross-coupling reactions, the oxidative addition is the rate-determining step of the entire catalytic process.[1][2]
The observed reactivity trend directly correlates with the bond dissociation energies (BDEs) of the corresponding C-X bonds.
| Bond | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |
| Phenyl C-I | ~280 | ~67[3] |
| Phenyl C-Br | ~351 | ~84[3] |
| Phenyl C-Cl | ~406 | ~97[3] |
As the data clearly indicates, the carbon-iodine bond is significantly weaker than the carbon-bromine bond.[4][5] This lower BDE translates to a lower activation energy for the oxidative addition step, making aryl iodides intrinsically more reactive electrophiles in this context.[6]
Caption: Generalized catalytic cycle for cross-coupling, highlighting the rate-determining oxidative addition step.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The theoretical reactivity advantage of aryl iodides often translates into tangible experimental benefits, such as lower reaction temperatures, reduced catalyst loadings, and faster reaction times. However, the specific reaction class can influence the outcome.
| Reaction Type | Aryl Halide | Typical Conditions & Observations | Yield | Source |
| Suzuki-Miyaura | Aryl Iodide | Often proceeds at room temperature or with mild heating (e.g., 50°C). Generally high yields are achieved quickly. | >90% | [7][8] |
| Aryl Bromide | Typically requires higher temperatures (e.g., 80-110°C) and sometimes more sophisticated ligands to achieve comparable yields. | 80-95% | [7] | |
| Heck | Aryl Iodide | Reactions are rapid with high yields, even under ligand-free conditions in some cases. | >90% | [7] |
| Aryl Bromide | Generally requires longer reaction times and higher temperatures. Can be less efficient than with aryl iodides. | 70-90% | [7][9] | |
| Direct Arylation | Aryl Iodide | Can exhibit inferior reactivity due to catalyst poisoning by the iodide anion formed in the reaction. | Variable | [10] |
| Aryl Bromide | Often provides superior and more consistent results compared to aryl iodides in this specific reaction class. | >85% | [10] |
The Causality Behind Experimental Choices
Understanding the fundamental differences allows us to rationalize common experimental practices and troubleshoot challenging transformations.
Catalyst and Ligand Selection: Overcoming the Bromide Barrier
The stronger C-Br bond necessitates a more potent catalytic system to facilitate oxidative addition. This is achieved by increasing the electron density of the Pd(0) center, making it a better nucleophile for attacking the aryl halide.
-
The "Why": For aryl bromides (and more so for chlorides), chemists employ highly electron-rich and often bulky phosphine ligands (e.g., trialkylphosphines like P(tBu)₃, or biarylphosphines like SPhos and XPhos). These "hot" ligands donate significant electron density to the palladium, which in turn facilitates the cleavage of the more robust C-Br bond.[1][6]
-
In Practice: While a simple Pd(PPh₃)₄ catalyst might be sufficient for a reactive aryl iodide, an aryl bromide often requires a more specialized catalyst system, such as Pd(OAc)₂ combined with a Buchwald-type ligand, to achieve efficient conversion.
The Iodide Paradox: Reactivity vs. Inhibition
While the weak C-I bond is advantageous for initiating the catalytic cycle, the product of this step—the iodide anion—can be detrimental.
-
The "Why": In certain mechanisms, particularly in direct arylation, the accumulation of iodide in the reaction medium can poison the palladium catalyst, leading to sluggish or incomplete reactions.[10] This occurs because iodide can coordinate strongly to the palladium center, inhibiting substrate binding or other key steps in the catalytic cycle.
-
In Practice: When direct arylation with an aryl iodide fails, a common and effective strategy is to add a silver salt (e.g., Ag₂CO₃, Ag₃PO₄). The silver cations act as halide scavengers, precipitating the inhibitory iodide as AgI and freeing the catalyst to continue turning over.[10] This is a prime example of how an additive is used to solve a specific, mechanistically understood problem.
Strategic Synthesis: Exploiting Differential Reactivity
The predictable reactivity gap between aryl iodides and bromides is not a limitation but a powerful tool for synthetic strategy, particularly in the synthesis of complex, multi-substituted aromatic compounds.
-
The "Why": A substrate containing both an iodine and a bromine substituent can undergo sequential, site-selective cross-coupling. The more reactive C-I bond can be addressed first under mild conditions that leave the C-Br bond untouched. Subsequently, the C-Br bond can be coupled under more forcing conditions (higher temperature, stronger base, or a more active catalyst system).[11]
-
In Practice: This orthogonality allows for the stepwise construction of complex molecules from a single, di-halogenated starting material, avoiding the need for multiple protection/deprotection steps.
Caption: Workflow for sequential cross-coupling exploiting the differential reactivity of Ar-I and Ar-Br.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocols are illustrative and should be optimized for specific substrates.
Protocol 1: Coupling of 4-Iodoanisole (Aryl Iodide)
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Stir the mixture vigorously at 60°C. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion (typically 1-3 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Expected Outcome: High yield (>95%) of 4-methoxybiphenyl.
Protocol 2: Coupling of 4-Bromoanisole (Aryl Bromide)
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL).
-
Reaction: Stir the mixture vigorously at 100°C. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Expected Outcome: High yield (>90%) of 4-methoxybiphenyl, but requiring a more advanced catalyst system, stronger base, and higher temperature than the aryl iodide.
Conclusion and Outlook
The choice between an aryl iodide and an aryl bromide is a strategic decision with significant implications for reaction development and process chemistry.
-
Aryl Iodides are the substrate of choice for achieving high reactivity under the mildest possible conditions. They are ideal for delicate substrates with sensitive functional groups and for rapid library synthesis. However, their higher cost and the potential for iodide-induced catalyst inhibition must be considered.
-
Aryl Bromides offer a cost-effective and robust alternative. While they often necessitate more forceful conditions and specialized, electron-rich ligands, they avoid the pitfalls of iodide poisoning and are more readily available on a commercial scale, making them highly attractive for process development and large-scale synthesis.
Ultimately, the optimal choice is not universal but is dictated by the specific goals of the synthesis: speed and functional group tolerance may favor iodides, while cost and scalability often point towards bromides. A deep, mechanistic understanding of how these halides behave within the catalytic cycle empowers the modern chemist to make informed decisions, design more efficient reactions, and accelerate the discovery and development of new chemical entities.
References
-
Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
Molefe, P. T., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Corbet, J.-P., & Mignani, G. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Bond Strength and Bond Length. YouTube. [Link]
-
Ghaffari, B., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link]
-
Singh, V., & Franzini, R. M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Campeau, L.-C., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society. [Link]
-
de Visser, S. P., & Bickelhaupt, F. M. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
University of St. Thomas. (n.d.). Oxidative Addition and Palladium Coupling. [Link]
-
Ahlquist, M., & Norrby, P.-O. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
Bakher, S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
de Visser, S. P., & Bickelhaupt, F. M. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
Klyuev, M. V., & Shul'pin, G. B. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Russian Chemical Bulletin. [Link]
-
Gutierrez, O., et al. (2020). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Barrios-Landeros, F., et al. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. [Link]
-
Fanning, L. A., et al. (2023). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Bond Energies. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Malapit, C. A., et al. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Bond-dissociation energy. [Link]
-
Whitcombe, N. J., et al. (2011). Heck Reaction—State of the Art. Catalysts. [Link]
-
Pérez-García, P. M., & Moret, M.-E. (2018). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA International Journal for Chemistry. [Link]
-
Liu, K., et al. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]
-
Hashimoto, T., et al. (2021). Cross-Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N-Coordinated Nickel Complex. Advanced Synthesis & Catalysis. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2012). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Inorganic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 5-Bromo-3-fluoro-2-iodophenol vs. 3-Fluoro-5-iodophenol
Executive Summary
In medicinal chemistry and scaffold synthesis, differentiating between halogenated phenol isomers is critical for Quality Control (QC) and downstream reaction success. 5-Bromo-3-fluoro-2-iodophenol (Compound A) and 3-Fluoro-5-iodophenol (Compound B) represent two distinct classes of intermediates: a tetra-substituted "crowded" scaffold and a tri-substituted "open" scaffold, respectively.
While both share a phenolic core and halogen substituents, they differ fundamentally in molecular weight , isotopic signature , proton count , and site-selective reactivity . This guide provides a definitive protocol for distinguishing these compounds using LC-MS and NMR, alongside insights into their divergent synthetic utility.
Structural & Physical Analysis
The primary distinction lies in the substitution pattern and the presence of bromine.
| Feature | 5-Bromo-3-fluoro-2-iodophenol (Compound A) | 3-Fluoro-5-iodophenol (Compound B) |
| CAS Number | 1805500-75-7 | 939771-60-5 |
| Formula | C₆H₃BrFIO | C₆H₄FIO |
| Molecular Weight | 316.90 g/mol | 237.99 g/mol |
| Halogen Profile | Br, F, I (Tri-halogenated) | F, I (Di-halogenated) |
| Aromatic Protons | 2 (Positions 4,[1] 6) | 3 (Positions 2, 4, 6) |
| Steric Environment | Highly Congested (Ortho-Iodo, Meta-Fluoro) | Accessible (Meta-Iodo, Meta-Fluoro) |
Visual Structural Logic
The following diagram illustrates the structural divergence and the decision logic for identification.
Figure 1: Decision tree for the analytical differentiation of Compound A and Compound B based on MS and NMR data.
Analytical Differentiation Protocols
Protocol 1: Mass Spectrometry (The "Smoking Gun")
The most reliable method for immediate differentiation is the isotopic abundance pattern of Bromine.
-
Methodology:
-
Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols due to the acidic proton.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
-
-
Expected Spectra:
-
Compound A (5-Bromo-3-fluoro-2-iodophenol):
-
Compound B (3-Fluoro-5-iodophenol):
-
Base Peak: [M-H]⁻ at m/z ~236.9.
-
Signature: A single dominant peak . Iodine (¹²⁷I) and Fluorine (¹⁹F) are monoisotopic. There is no M+2 peak of significant intensity (only small ¹³C contributions).
-
-
Protocol 2: ¹H-NMR Spectroscopy
When MS is unavailable or structural confirmation is required (e.g., to ensure the Br is at position 5 and not 4), NMR provides the definitive map.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Compound A (5-Bromo-3-fluoro-2-iodophenol):
-
Proton Count: 2.
-
H4 (δ ~7.0 - 7.3 ppm): Appears as a doublet of doublets (dd) .
-
Large coupling to F3 (
). -
Small meta-coupling to H6 (
).
-
-
H6 (δ ~7.4 - 7.6 ppm): Appears as a triplet-like singlet or doublet.
-
Meta-coupling to H4.
-
Possible weak coupling to F3 (long-range).
-
-
Key Feature: The region between 6.5-8.0 ppm is relatively sparse (only 2 peaks).
-
-
Compound B (3-Fluoro-5-iodophenol):
-
Proton Count: 3.
-
Pattern: Three distinct signals corresponding to H2, H4, and H6.
-
H2 (Between OH and F): Singlet or doublet (due to F).
-
H4 (Between F and I): Doublet of doublets (coupling with F and meta-I effects).
-
H6 (Between I and OH): Broad singlet (characteristic of protons ortho to phenol OH and meta to halogens).
-
Functional Reactivity & Applications
For drug development professionals, the choice between these two scaffolds dictates the synthetic strategy.
Site-Selective Coupling (Suzuki/Sonogashira)
-
Compound A (The "Crowded" Scaffold):
-
Contains Ar-I (pos 2) and Ar-Br (pos 5).
-
Reactivity: The C-I bond is weaker and typically reacts first. However, the 2-position is sterically hindered by the adjacent Phenol (-OH) and Fluorine (-F).
-
Strategy: To couple at the Iodine (pos 2), you may need higher temperatures or specialized ligands (e.g., Buchwald ligands) to overcome the steric crowding. The -OH group often requires protection (e.g., as a methyl ether or TBS ether) to prevent catalyst poisoning or side reactions.
-
Use Case: Synthesis of highly substituted benzofurans or indoles where the 2-position functionalization is followed by cyclization.
-
-
Compound B (The "Open" Scaffold):
-
Contains Ar-I (pos 5).
-
Reactivity: The 5-iodo position is sterically accessible.
-
Strategy: Standard Pd-catalyzed coupling conditions work with high efficiency. High selectivity is achieved because there is no competing Bromine atom.
-
Use Case: Late-stage diversification of lead compounds where a specific meta-substituent is required.
-
Acidity and Solubility
-
Compound A is significantly more acidic (lower pKa) than Compound B due to the combined electron-withdrawing inductive effects of three halogens (F, Cl, Br) vs two. This makes Compound A more soluble in basic aqueous media but also more prone to forming phenoxide anions that can complicate base-sensitive reactions.
Summary Comparison Table
| Property | 5-Bromo-3-fluoro-2-iodophenol | 3-Fluoro-5-iodophenol |
| Monoisotopic Mass | ~316 Da | ~238 Da |
| MS Isotope Pattern | 1:1 Doublet (Br signature) | Single Peak (No Br) |
| 1H-NMR Signals | 2 Aromatic Protons | 3 Aromatic Protons |
| Primary Reactive Site | C2-Iodo (Hindered) | C5-Iodo (Accessible) |
| Secondary Reactive Site | C5-Bromo | None (C-F is inert) |
| Acidity (pKa) | High (Lower pKa) | Moderate |
References
-
PubChem . 3-Fluoro-5-iodophenol (CID 66882251).[3] National Library of Medicine. Available at: [Link].
- Reich, H. J.WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (General reference for H-F and meta coupling constants cited in Section 3).
Sources
Comparative Spectroscopic Guide: UV-Vis Analysis of Tri-Halogenated Phenols
Executive Summary & Theoretical Basis
This guide provides a technical comparison of the UV-Vis absorption characteristics of 2,4,6-trichlorophenol (TCP), 2,4,6-tribromophenol (TBP), and 2,4,6-triiodophenol (TIP). The spectral behavior of these compounds is governed by the interplay between the phenolic hydroxyl group and the halogen substituents at the ortho and para positions.
The Auxochromic Effect
The halogen substituents act as auxochromes, modifying the absorption of the parent phenol chromophore (
-
Inductive Effect (-I): Halogens are electronegative (Cl > Br > I), withdrawing electron density from the ring. This stabilizes the ground state but has a lesser effect on the
transition energy. -
Resonance/Mesomeric Effect (+M): Lone pair electrons on the halogens can donate into the
-system. As the halogen size increases (Cl < Br < I), the orbital overlap with carbon ( vs vs ) becomes less efficient, reducing the resonance stabilization. However, the polarizability of the heavier halogens (I > Br > Cl) dominates the UV shift, causing a bathochromic (red) shift as the halogen size increases.
Comparative Analysis: Absorption Maxima (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[2][3][4]
The following data consolidates experimental values for the neutral (protonated) and anionic (deprotonated) species. The "Red Shift" column quantifies the bathochromic shift relative to the parent phenol.
| Compound | Abbr. | Halogen | pKa (Approx) | Shift vs. Phenol | ||
| Phenol | PhOH | - | 9.99 | 270 nm | 287 nm | Reference |
| 2,4,6-Trichlorophenol | TCP | Cl | 6.0 - 6.2 | 286 - 296 nm | 311 nm | +16-26 nm |
| 2,4,6-Tribromophenol | TBP | Br | 6.8 | 290 - 300 nm | 315 - 320 nm | +20-30 nm |
| 2,4,6-Triiodophenol | TIP | I | > 7.0 | > 300 nm | > 325 nm | > 30 nm |
*Note: Exact maxima for TBP and TIP can vary by ±2-5 nm depending on solvent polarity (solvatochromism). The trend I > Br > Cl is consistent across literature.
Critical Observations
-
pH Sensitivity: All three compounds exhibit a significant bathochromic shift (typically +15 to +25 nm) upon deprotonation. The phenolate anion has an additional non-bonding electron pair that interacts strongly with the
system, lowering the energy gap for the transition. -
Acidity Inversion: Unlike mono-substituted phenols where para-halogenation increases acidity (p-Cl > p-Br > p-I), the steric congestion in 2,4,6-substituted phenols influences pKa. TCP is generally more acidic than TBP due to the stronger inductive withdrawal of chlorine stabilizing the phenolate anion more effectively than bromine.
Experimental Protocol: Determination of and pKa
This protocol is designed to be self-validating, ensuring that solvent impurities or instrument drift do not compromise the data.
Reagents & Equipment[4][9]
-
Stock Solvent: Methanol (HPLC Grade) or 0.1 M NaOH / 0.1 M HCl for pH control.
-
Analytes: High-purity (>98%) TCP, TBP, TIP.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length).
Step-by-Step Workflow
1. Preparation of Stock Solutions (1 mM)
-
Weigh approx. 10 mg of the specific phenol.
-
Dissolve in 50 mL of Methanol. Sonicate if necessary (especially for TIP).
2. Preparation of Working Standards (50 µM)
-
Acidic Scan (Protonated Form): Dilute 1.0 mL Stock into 19.0 mL of 0.1 M HCl.
-
Basic Scan (Deprotonated Form): Dilute 1.0 mL Stock into 19.0 mL of 0.1 M NaOH.
3. Baseline Correction (The "Blank")
-
Fill both reference and sample cuvettes with the respective solvent (HCl or NaOH solution).
-
Run a baseline scan (200 nm – 400 nm). Acceptance Criteria: Absorbance < 0.005 AU across the range.
4. Spectral Acquisition
-
Replace sample cuvette with the Working Standard.
-
Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).
-
Data Validation: The peak absorbance should fall between 0.3 and 0.8 AU for optimal linearity. If >1.0, dilute further.
Experimental Workflow Diagram
Caption: Workflow for differential UV-Vis analysis to determine ionization shifts.
Mechanistic Logic: Why the Shift Occurs
To interpret the data correctly, one must understand the electronic movement within the molecule.
Electronic Effects Diagram
Caption: Interaction of inductive (-I) and mesomeric (+M) effects causing spectral shifts.
Solvatochromism Warning
Solvent polarity significantly affects
-
Polar Protic Solvents (Water, Methanol): Form hydrogen bonds with the phenolic oxygen. This stabilizes the non-bonding (
) electrons of the ground state, often causing a slight hypsochromic (blue) shift of the transition compared to non-polar solvents. -
Non-Polar Solvents (Cyclohexane): Allow observation of the "true" electronic transitions without hydrogen bonding interference.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11862, 2,4,6-Triiodophenol. Retrieved from [Link]
-
U.S. EPA (1979). Water-Related Environmental Fate of 129 Priority Pollutants.[2] U.S. Environmental Protection Agency.[2] (Source for TCP spectral data).
-
Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[2] IUPAC Chemical Data Series No.[2] 23. (Source for pKa values).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
